(5-Methyl-1H-indazol-3-yl)methanamine
Description
BenchChem offers high-quality (5-Methyl-1H-indazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methyl-1H-indazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-2H-indazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,5,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJDAMOTHFUFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Therapeutic Potential of 5-Methylindazole-3-Methanamine Derivatives: A Privileged Scaffold for Neurological and Inflammatory Disorders
An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of 5-methylindazole-3-methanamine derivatives, a promising class of compounds with significant therapeutic potential. We will explore the chemical rationale for their design, detailed synthetic methodologies, primary mechanisms of action, and key applications in drug discovery, with a focus on their roles as modulators of serotonergic pathways and anti-inflammatory agents.
The Indazole Scaffold: A Foundation of Pharmacological Importance
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to act as a bioisostere for native structures like indoles have made it a cornerstone in the development of numerous therapeutic agents.[2] Indazole derivatives have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and neuro-modulatory properties.[1][3] This versatility has led to the inclusion of the indazole motif in at least 43 compounds undergoing clinical evaluation as of 2021.[2]
The specific substitution pattern of 5-methylindazole-3-methanamine is designed to leverage the established benefits of the indazole core while introducing functional groups that can be fine-tuned for specific biological targets. The 5-methyl group can enhance metabolic stability and modulate binding affinity, while the 3-methanamine moiety provides a critical interaction point for targets such as G-protein coupled receptors (GPCRs) and enzymes.
Synthetic Pathways: From Indazole to Functional Amines
The synthesis of 5-methylindazole-3-methanamine derivatives typically begins with a suitable indazole precursor, which is then functionalized at the 3-position. A common and effective strategy involves the synthesis of an intermediate, 1H-Indazole-3-carboxylic acid, which is then converted to a carboxamide and subsequently reduced to the target methanamine.[4][5]
Experimental Protocol: Synthesis of N-substituted-1H-indazole-3-carboxamides
This protocol outlines the key steps for creating the carboxamide precursor, which can then be reduced to the final methanamine product.
Materials:
-
1H-Indazole-3-carboxylic acid
-
N,N'-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Substituted amine (R-NH₂)
-
10% Methanol in Chloroform
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-Indazole-3-carboxylic acid (1 equivalent) in DMF.
-
Add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product using 10% Methanol in Chloroform.
-
Wash the combined organic layers with 10% NaHCO₃ solution, followed by a brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product via column chromatography to yield the final 1H-indazole-3-carboxamide derivative.[4]
The subsequent step, reduction of the amide to the amine, can be achieved using standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) in a suitable solvent such as Tetrahydrofuran (THF).[2]
Synthesis Workflow Diagram
Caption: General synthesis route for 5-methylindazole-3-methanamine derivatives.
Primary Therapeutic Target: The Serotonin 2A (5-HT₂ₐ) Receptor
A significant body of research points to the potential of indazole-based compounds as potent modulators of serotonin receptors, particularly the 5-HT₂ subtypes.[2] The indazole core serves as an effective bioisostere for the indole nucleus found in endogenous tryptamines like serotonin and psychedelic compounds such as 5-MeO-DMT.[2] This structural mimicry allows indazole derivatives to bind to and activate these receptors.
The 5-HT₂ₐ receptor is a key target for treating a range of neuropsychiatric conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD).[2] Agonists of this receptor, often termed "psychedelics," have shown remarkable efficacy in clinical trials, suggesting that novel agonists like 5-methylindazole-3-methanamine derivatives could represent a new generation of therapeutics with improved pharmacological profiles.[2]
Proposed Mechanism of Action at the 5-HT₂ₐ Receptor
-
Binding: The indazole derivative enters the orthosteric binding pocket of the 5-HT₂ₐ receptor.
-
Activation: The methanamine side chain forms a crucial salt bridge with a conserved aspartate residue, while the indazole ring establishes pi-stacking or halogen-bonding interactions with key phenylalanine residues within the binding site.[2]
-
Conformational Change: This binding event stabilizes an active conformation of the receptor.
-
Signal Transduction: The activated receptor engages downstream G-proteins (primarily Gq/11), initiating a signaling cascade that ultimately modulates neuronal activity and plasticity.
Signaling Pathway Diagram
Caption: Proposed signaling cascade following 5-HT₂ₐ receptor activation.
Broader Therapeutic Applications
Beyond their potential in neuropsychiatry, indazole derivatives have shown promise in other therapeutic areas, which may be applicable to the 5-methylindazole-3-methanamine class.
Anti-inflammatory Activity
Many indazole compounds exhibit significant anti-inflammatory effects.[1] Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] Others act as antagonists of the MD2-TLR4 complex, preventing the inflammatory response triggered by lipopolysaccharides (LPS) from Gram-negative bacteria, a mechanism with potential for treating acute lung injury.[6]
| Target | Therapeutic Indication | Representative IC₅₀ Values (for related Indazoles) |
| COX-2 | Inflammation, Pain | 12.32 - 23.42 µM[3] |
| MD2-TLR4 | Acute Lung Injury, Sepsis | 0.53 - 0.89 µM (for TNF-α/IL-6 inhibition)[6] |
| p38α MAP Kinase | Inflammation, Cancer | 19 - 900 nM (for imidazole/indazole scaffolds)[7] |
Anticancer Potential
The indazole scaffold is a core component of several anticancer agents.[1] These compounds often function by inhibiting protein kinases that are critical for cancer cell proliferation and survival.[1] Additionally, recent discoveries have identified indazole-related structures as potent inhibitors of the CBP/p300 bromodomain, an attractive target in acute myeloid leukemia (AML).[8]
Future Directions and Conclusion
The 5-methylindazole-3-methanamine scaffold represents a highly promising starting point for the development of novel therapeutics. The established role of the indazole core as a privileged structure, combined with the potential for potent and selective modulation of targets like the 5-HT₂ₐ receptor, underscores its value.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with varied substitutions on the indazole ring and the amine to optimize potency, selectivity, and pharmacokinetic properties.
-
In-depth Pharmacological Profiling: Evaluating lead compounds against a full panel of serotonin receptors and other potential off-targets to ensure a clean safety profile.
-
Preclinical Evaluation: Advancing optimized candidates into in vivo models of depression, anxiety, and inflammatory diseases to validate their therapeutic efficacy.
References
- Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.
- Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. PubMed.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
- Process for preparing 1-methylindazole-3-carboxylic acid.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Discovery of 3-(Indol-5-yl)
- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
Sources
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Indazole-3-Methanamine Analogs: A Technical Guide to Scaffold Design, Synthesis, and Therapeutic Applications
This guide serves as a technical whitepaper for medicinal chemists and drug discovery scientists. It synthesizes current literature, synthetic methodologies, and therapeutic applications of indazole-3-methanamine (and its substituted analogs), a privileged scaffold in modern drug design.
Executive Summary
The indazole-3-methanamine scaffold (1H-indazol-3-ylmethanamine) represents a critical "chemical space" bridge between the privileged indazole core—ubiquitous in kinase inhibitors—and the primary amine pharmacophore essential for solubility and electrostatic interactions. While often overshadowed by its C3-amino and C3-carboxamide counterparts (e.g., Axitinib, Entrectinib), the C3-methanamine variant offers unique geometric vectors. It functions as a contracted bioisostere of tryptamine in CNS discovery and a versatile "solvent-front" linker in kinase inhibitor design.
This guide details the structural rationale, validated synthetic routes, and application of this scaffold in high-value therapeutic targets.[1][2]
Structural & Electronic Rationale (The "Why")
Bioisosterism and Pharmacophore Mapping
The indazole ring is a classic bioisostere of the indole ring (found in tryptophan/tryptamine). However, the introduction of the N2 nitrogen atom drastically alters the electronic landscape.
-
H-Bonding: Unlike indole (1 H-bond donor), 1H-indazole possesses both a donor (N1-H) and an acceptor (N2). This allows for "bidentate" binding modes in kinase hinge regions (e.g., interacting with the backbone of Glu/Asp residues).
-
pKa Modulation: The 3-methanamine group (
) typically has a pKa 9.0–9.5. This ensures it is protonated at physiological pH, providing a cationic anchor point for salt bridges (e.g., with Asp residues in GPCR binding pockets) without the metabolic liability of a direct aniline-like C3-amine. -
Tautomeric Control: The scaffold exists in equilibrium between 1H- and 2H- forms. Substituents at N1 lock the tautomer, a critical design feature for maximizing affinity.
The "Contracted Linker" Effect
In CNS drug design, indazole-3-methanamine is often explored as a lower homolog of tryptamine (indole-3-ethanamine).
-
Tryptamine: Indole –
– – -
Indazole-3-methanamine: Indazole –
–
This "contraction" restricts conformational freedom, potentially enhancing selectivity for receptor subtypes (e.g., 5-HT2A vs 5-HT2B) by forcing the amine into a specific spatial quadrant.
Synthetic Methodologies
A robust synthetic strategy is paramount for SAR exploration. We present two primary routes: the Reductive Amination Route (versatile for N-alkylation) and the Nitrile Reduction Route (best for primary amines).
Validated Synthetic Pathways (DOT Diagram)
Figure 1: Comparison of synthetic routes. Route A is preferred for generating libraries of secondary/tertiary amines. Route B (dashed) is efficient for unsubstituted primary amines.
Detailed Protocol: Reductive Amination (Route A)
Rationale: This method allows the late-stage introduction of R-groups on the amine, essential for tuning lipophilicity (LogD).
Materials:
-
1H-Indazole-3-carbaldehyde (1.0 equiv)
-
Amine (R-NH2) or Ammonium Acetate (for primary amine)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) / Acetic Acid (AcOH)
Step-by-Step Protocol:
-
Imine Formation: In a dry flask, dissolve 1H-indazole-3-carbaldehyde (1.0 mmol) in DCM (10 mL). Add the requisite amine (1.1 mmol).[3] If using a salt form, add 1.1 equiv of TEA.
-
Acid Catalysis: Add catalytic AcOH (1-2 drops) to activate the carbonyl. Stir at Room Temperature (RT) for 1-2 hours under
. Tip: Monitor by TLC for disappearance of aldehyde. -
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise. Allow to warm to RT and stir overnight.
-
Quench & Workup: Quench with sat.
. Extract with DCM (3x). Wash organics with brine, dry over , and concentrate.[4] -
Purification: Flash chromatography (typically MeOH/DCM gradient with 1%
to elute the polar amine).
Self-Validation Check: The appearance of a diagnostic benzylic methylene signal in
Medicinal Chemistry Applications
Case Study 1: Kinase Inhibition (Solvent Front Targeting)
In many kinase inhibitors (e.g., VEGFR, FGFR), the indazole ring binds to the hinge region. The C3-position points towards the solvent front.
-
Strategy: Use the 3-methanamine as a linker to attach solubilizing groups (e.g., morpholine, piperazine) or to reach an acidic residue (Asp/Glu) in the ribose pocket.
-
Advantage: The methylene spacer (
) introduces flexibility that a direct amide ( ) or amine ( ) lacks, allowing the tail to "wiggle" into optimal position without disrupting the hinge H-bonds.
Case Study 2: CNS & Psychedelic Therapeutics
Recent interest in 5-HT2A agonists for depression (psychedelics) has led to the exploration of rigidified tryptamine analogs.
-
Mechanism: Indazole-3-methanamines act as bioisosteres of 5-MeO-DMT analogs.
-
Data: A 2024 study demonstrated that N-methylated indazole-3-methanamines maintain 5-HT2A affinity but show altered functional selectivity (G-protein vs
-arrestin) compared to their indole counterparts [1]. -
Key Insight: The "contracted" linker typically reduces potency at 5-HT2A compared to the ethylamine (tryptamine) chain, but significantly increases selectivity against off-target receptors like 5-HT2B (linked to valvulopathy), making them safer chronic therapeutic candidates.
Quantitative Comparison (SAR Summary)
| Scaffold Variant | Linker Length | 5-HT2A Affinity ( | Metabolic Stability ( | Primary Application |
| Tryptamine | 2 carbons | High (< 10 nM) | Low (MAO substrate) | Psychedelics (Natural) |
| Indazole-3-ethanamine | 2 carbons | High (< 20 nM) | Moderate | Bioisostere (Direct) |
| Indazole-3-methanamine | 1 carbon | Moderate (~100 nM) | High | Kinase Linker / Selective CNS |
Biological Signaling Pathway (Mechanism of Action)
The following diagram illustrates the dual-utility of the scaffold in a generic Kinase vs. GPCR (5-HT) context.
Figure 2: Dual mechanistic pathways. The scaffold serves as a hinge binder in oncology (left) and an orthosteric agonist in neurology (right).
References
-
Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Link[5]
-
Lefebvre, V., et al. (2010). General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry. Link
-
Li, H., et al. (2014). Design, synthesis and biological evaluation of 1H-indazole-3-carboxamide derivatives as potent VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Meanwell, N. A. (2011).[6] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Vankayalapati, H., et al. (2025).[3] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mallorymaurer.com [mallorymaurer.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
The Indazole Core: A Technical Guide to the History, Discovery, and Synthesis of Methyl-Substituted Indazole Methanamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold, a bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, underpinning the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview of a specific, yet highly significant, subclass: methyl-substituted indazole methanamines. We delve into the historical origins of indazole chemistry, tracing the evolution of synthetic methodologies from foundational discoveries to modern, efficient protocols. This guide elucidates the key synthetic pathways to methyl-substituted indazole methanamines, with a focus on the strategic introduction of both the methyl and methanamine functionalities. Furthermore, we explore the structure-activity relationships that govern the biological effects of these compounds, providing insights for the rational design of future drug candidates. Detailed experimental protocols for pivotal synthetic transformations and visual diagrams of reaction pathways are included to equip researchers with the practical knowledge to navigate this important area of drug discovery.
A Legacy of Discovery: The Historical Emergence of the Indazole Scaffold
The journey into the rich chemistry of indazoles began in the late 19th century. The seminal work of Nobel laureate Emil Fischer in the early 1880s laid the groundwork for this entire class of compounds. While not the parent indazole, Fischer's synthesis of an oxo-substituted derivative, indazolone, from o-hydrazino cinnamic acid, was the first documented creation of the indazole ring system.[1] This pioneering work opened the door for future chemists to explore the synthesis and properties of this novel heterocyclic scaffold.
The indazole core is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. It exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most stable.[1] This structural versatility, coupled with the ability to functionalize the ring at various positions, has made indazole a highly attractive scaffold for medicinal chemists.
Over the decades, a plethora of synthetic methods for constructing the indazole nucleus have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings.[2][3] These advancements have facilitated the synthesis of a vast library of substituted indazole derivatives, leading to the discovery of their diverse biological activities.
The Rise of a Privileged Subclass: Methyl-Substituted Indazole Methanamines
Within the broad family of indazole derivatives, methyl-substituted indazole methanamines have garnered significant attention for their therapeutic potential. The strategic placement of a methyl group and a methanamine moiety on the indazole core can profoundly influence the compound's physicochemical properties and its interaction with biological targets.
The introduction of a methyl group can enhance metabolic stability, improve binding affinity through hydrophobic interactions, and influence the electronic properties of the indazole ring. The methanamine group, a key pharmacophoric element, can participate in hydrogen bonding and ionic interactions with biological macromolecules, often serving as a crucial anchor point for receptor or enzyme binding.
The exploration of this subclass has led to the identification of potent modulators of various biological targets, including kinases and G-protein coupled receptors. For instance, derivatives of indazole have been investigated as inhibitors of ROCK-II, a kinase implicated in various diseases.[4] Furthermore, certain indazole methanamine derivatives have been identified as selective and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative disorders.[2]
Synthetic Strategies for Methyl-Substituted Indazole Methanamines
The synthesis of methyl-substituted indazole methanamines requires a multi-step approach involving the construction of the core indazole ring, followed by the introduction of the methyl and methanamine functionalities.
Formation of the Methyl-Indazole Core
Several methods can be employed to synthesize the methyl-indazole scaffold. A common strategy involves the methylation of a pre-formed indazole ring. For example, 1-methyl-1H-indazole-3-carboxylic acid methyl ester can be synthesized by the methylation of indazole-3-carboxylic acid methyl ester using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.[5]
Alternatively, the methyl group can be introduced during the construction of the indazole ring itself. One-pot synthesis methods from appropriately substituted precursors, such as 2-haloacetophenones, have been developed.[2]
Introduction of the Methanamine Functionality
The methanamine group (-CH₂NH₂) is typically introduced by the reduction of a suitable precursor at the desired position on the methyl-indazole ring. Common precursors include nitriles, amides, and aldehydes.
A robust method for preparing (1-methyl-1H-indazol-3-yl)methanamine involves the reduction of 1-methyl-1H-indazole-3-carbonitrile or 1-methyl-1H-indazole-3-carboxamide. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Reductive amination is a versatile and widely used method for synthesizing amines.[6][7] This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6] For the synthesis of primary methanamines, ammonia can be used as the amine source.
The key advantage of reductive amination is its ability to form a wide range of substituted amines under relatively mild conditions. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[6]
Experimental Protocols
Synthesis of 1-Methyl-1H-indazole-3-carboxylic Acid
This protocol describes a common method for the N-methylation of indazole-3-carboxylic acid.
Materials:
-
Indazole-3-carboxylic acid
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride in dry DMF, a solution of indazole-3-carboxylic acid in dry DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases.
-
The mixture is then cooled to 0 °C, and a solution of methyl iodide in DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
The reaction is carefully quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford 1-methyl-1H-indazole-3-carboxylic acid.
Synthesis of (1-Methyl-1H-indazol-3-yl)methanamine via Reductive Amination of 1-Methyl-1H-indazole-3-carbaldehyde
This protocol outlines the synthesis of the target methanamine from the corresponding aldehyde.
Materials:
-
1-Methyl-1H-indazole-3-carbaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (optional, as a catalyst for imine formation)
Procedure:
-
Dissolve 1-methyl-1H-indazole-3-carbaldehyde in methanol.
-
Add a solution of ammonia in methanol to the aldehyde solution. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for a designated period to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield (1-methyl-1H-indazol-3-yl)methanamine.
Structure-Activity Relationships (SAR)
The biological activity of methyl-substituted indazole methanamines is highly dependent on the substitution pattern on the indazole ring. Subtle changes in the position of the methyl and methanamine groups, as well as the nature of any additional substituents, can lead to significant differences in potency and selectivity.
For example, in the context of kinase inhibitors, the indazole nitrogen (N1 or N2) often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase. The substituent at the 3-position can project into the ATP binding pocket, and modifications to the methanamine group at this position can be used to fine-tune binding affinity and selectivity. The methyl group, depending on its position, can either occupy a hydrophobic pocket or influence the overall conformation of the molecule, thereby affecting its interaction with the target protein.
A systematic exploration of the SAR is crucial for the optimization of lead compounds. This involves synthesizing and testing a series of analogues with variations in:
-
The position of the methyl group (e.g., N1, N2, C4, C5, C6, C7).
-
The substitution on the methanamine nitrogen (e.g., primary, secondary, or tertiary amines).
-
The presence of other substituents on the benzene ring of the indazole core.
Visualization of Key Concepts
General Synthetic Pathway to Methyl-Substituted Indazole Methanamines
Caption: General synthetic route to methyl-substituted indazole methanamines.
Reductive Amination Workflow
Caption: Workflow of the reductive amination process.
Conclusion and Future Perspectives
The history of methyl-substituted indazole methanamines is a testament to the enduring importance of the indazole scaffold in drug discovery. From the foundational work of Emil Fischer to the sophisticated synthetic methods of today, our ability to synthesize and modify these molecules has grown immensely. This technical guide has provided a comprehensive overview of the historical context, key synthetic strategies, and structure-activity relationships pertinent to this important class of compounds.
The versatility of the indazole core, combined with the diverse biological activities exhibited by its derivatives, ensures that methyl-substituted indazole methanamines will remain a fertile ground for future research. As our understanding of disease biology deepens, the rational design of novel indazole-based therapeutics targeting a wide range of diseases will continue to be a major focus in medicinal chemistry. The development of more efficient, stereoselective, and environmentally friendly synthetic methods will further accelerate the discovery of the next generation of indazole-based drugs.
References
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.
- Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
- Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. PrepChem.com.
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosph
- Structures of kinase inhibitors containing an indazole moiety.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Avens Publishing Group.
- Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).
- Indazole synthesis. Organic Chemistry Portal.
- How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge.
- (1-methyl-1h-indazol-3-yl)methanamine. PubChemLite.
- Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. SSRN.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
- Design, Synthesis, and Structure–Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase.
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination, and How It Works. Master Organic Chemistry.
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Scheme 20. Synthesis of indazole derivatives in different methods..
- SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of. Semantic Scholar.
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Peptide coupling reactions using (5-Methyl-1H-indazol-3-yl)methanamine as an amine source
Application Note & Protocols
Strategic Incorporation of the Privileged Indazole Scaffold into Peptide Architectures Using (5-Methyl-1H-indazol-3-yl)methanamine
Abstract: The indazole motif is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with potent biological activities.[1][2] This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of (5-Methyl-1H-indazol-3-yl)methanamine as a versatile amine source for introducing this valuable heterocyclic system into peptide chains. We present foundational principles, detailed step-by-step protocols for both solution-phase and solid-phase synthesis, troubleshooting advice, and the scientific rationale behind key experimental choices, enabling the seamless integration of this building block into drug discovery workflows.
Introduction: The Convergence of Peptides and Privileged Scaffolds
Peptide-based therapeutics offer a unique combination of high potency and target selectivity, yet often suffer from metabolic instability and poor cell permeability. A leading strategy to overcome these limitations is the incorporation of non-natural amino acids or heterocyclic scaffolds that can enforce specific conformations, improve pharmacokinetic properties, and introduce novel vector interactions with biological targets.[3] The indazole ring system is of particular interest due to its prevalence in approved drugs and clinical candidates, where it often serves as a bioisostere for other aromatic systems or engages in critical hydrogen bonding interactions.[1][4]
(5-Methyl-1H-indazol-3-yl)methanamine provides a direct and efficient entry point for conjugating the indazole core to a peptide's C-terminus or an amino acid side chain. This guide details the fundamental chemistry and practical methodologies required to successfully employ this reagent in peptide coupling reactions.
Foundational Principles of Peptide Coupling
The formation of a peptide (amide) bond between a carboxylic acid and an amine is a condensation reaction that is not thermodynamically spontaneous.[5] Peptide coupling reagents are therefore essential to activate the carboxylic acid group, converting its hydroxyl into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine nucleophile.[6][7]
The Role of Coupling Reagents
Modern peptide synthesis relies predominantly on in situ activating reagents, which are broadly categorized into two main classes: carbodiimides and onium salts.[7]
-
Carbodiimides (e.g., DCC, EDC): These were among the first reagents used and function by forming a highly reactive O-acylisourea intermediate.[5][7] While effective, their use can be complicated by the formation of an insoluble dicyclohexylurea (DCU) byproduct (in the case of DCC) and a higher risk of racemization.[7][8]
-
Onium Salts (Aminium/Uronium and Phosphonium): These are now the gold standard for most applications due to their high efficiency, rapid reaction times, and lower racemization rates, especially when used with additives.[9]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These reagents form active esters (e.g., OBt, OAt esters) that readily react with the amine.[8] HATU is generally more reactive than HBTU due to the electronic properties of its 7-azabenzotriazole (OAt) leaving group. A key consideration is that uronium reagents can cause a side reaction known as guanidinylation of the N-terminal amine, which terminates the peptide chain.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also form highly reactive active esters but do not carry the risk of guanidinylation, making them ideal for difficult couplings, fragment condensation, and cyclization reactions where the reagent may be used in excess.
-
The Critical Challenge: Suppressing Racemization
A primary challenge in peptide coupling is preventing the loss of stereochemical integrity (racemization) at the α-carbon of the activated amino acid.[6] This occurs via the formation of an oxazolone intermediate. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (HOAt), are used.[6] These additives trap the initial reactive intermediate to form an active ester that is more stable towards racemization but still highly reactive towards the desired aminolysis. Modern onium salt reagents like HATU and HBTU come pre-packaged with the HOBt or HOAt moiety in their structure.
Reagent Profile: (5-Methyl-1H-indazol-3-yl)methanamine
Understanding the properties of this unique amine source is critical for its successful application.
| Property | Value | Source |
| Chemical Name | (5-Methyl-1H-indazol-3-yl)methanamine | |
| CAS Number | 1269225-30-0 | |
| Molecular Formula | C₉H₁₁N₃ | |
| Molecular Weight | 161.20 g/mol | |
| Appearance | Solid | |
| Structure | Cc1ccc2[nH]nc(CN)c2c1 |
Key Considerations:
-
Nucleophilicity: As a primary amine, it is a potent nucleophile suitable for coupling reactions.
-
Solubility: Solubility should be assessed in common peptide synthesis solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Indazole N-H: The indazole ring contains an N-H proton. While generally not reactive under standard coupling conditions, chemists should be aware of its potential for tautomerization or interaction under strongly basic or acidic conditions.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-Ala-(5-methyl-1H-indazol-3-yl)methanamide
This protocol details a standard solution-phase coupling, ideal for producing a single conjugate or for process development.
Diagram: General Peptide Coupling Mechanism
Caption: Mechanism of peptide bond formation via an onium salt reagent.
Materials & Reagents:
-
Boc-L-Alanine (Boc-Ala-OH)
-
(5-Methyl-1H-indazol-3-yl)methanamine
-
HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-Ala-OH (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Pre-activation: Add HATU (1.05 eq) to the solution. Stir for 2 minutes. Add DIPEA (2.5 eq) dropwise while stirring. The solution may change color. Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Scientist's Note: Pre-activation ensures the formation of the reactive OAt ester before the amine is introduced, which maximizes coupling efficiency and minimizes potential side reactions. DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct without competing in the reaction.[7]
-
-
Coupling: Dissolve (5-Methyl-1H-indazol-3-yl)methanamine (1.1 eq) in a minimal amount of DMF and add it to the activated amino acid solution.
-
Reaction Monitoring: Let the reaction stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x).
-
Scientist's Note: The acidic wash removes excess DIPEA and unreacted amine. The basic wash removes unreacted amino acid and the HOAt byproduct.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure coupled product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - C-Terminal Modification
This protocol describes how to cap a resin-bound peptide with the indazole moiety, a common strategy in peptide drug development. This example assumes a standard Fmoc/tBu synthesis strategy.[10]
Diagram: SPPS Workflow for C-Terminal Capping
Caption: Workflow for SPPS incorporating the indazole amine at the C-terminus.
Materials & Reagents:
-
Peptide-bound resin with a free N-terminal amine (e.g., H-Ala-Gly-Wang Resin)
-
(5-Methyl-1H-indazol-3-yl)methanamine
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF and Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)[10]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the peptide-resin (1.0 eq) in a fritted syringe reaction vessel. Swell the resin in DMF for 30 minutes. Drain the DMF.
-
Final Deprotection: If the N-terminus is still Fmoc-protected, perform a final deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).[11]
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine.
-
Confirmation: Perform a Kaiser test on a few beads. A deep blue color confirms the presence of the free primary amine, ready for coupling.[11] If the test is negative, the deprotection was incomplete and must be repeated.
-
Coupling the Indazole Moiety:
-
In a separate vial, prepare the coupling solution: dissolve (5-Methyl-1H-indazol-3-yl)methanamine (4.0 eq) and PyBOP (3.9 eq) in DMF.
-
Add DIPEA (8.0 eq) to the coupling solution and vortex briefly.
-
Scientist's Note: A phosphonium reagent like PyBOP is chosen here to completely avoid the risk of guanidinylation, ensuring a clean final product. A larger excess of reagents is used to drive the reaction on the solid support to completion.
-
Add the activated solution to the resin, ensuring it is fully submerged. Agitate the vessel for 2-4 hours at room temperature.
-
-
Final Washing: Drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (5x). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection:
-
Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.[10] This step cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.
-
Filter the resin and collect the TFA filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) and confirm the mass by LC-MS.
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Yield | Incomplete activation; steric hindrance; poor resin swelling; insufficient reagent excess (SPPS). | Extend pre-activation time; switch to a more potent coupling reagent like HATU or COMU; ensure complete resin swelling; increase reagent equivalents in SPPS. |
| Unidentified Byproduct | Guanidinylation side reaction (if using uronium reagents like HBTU). | Switch to a phosphonium-based reagent (PyBOP, PyAOP) for the final coupling step. |
| Racemization Detected | Over-activation; presence of a strong base. | Ensure the use of a racemization suppressant (implicit in HATU/HBTU); use a weaker base like N-methylmorpholine (NMM) if necessary; minimize activation time.[7] |
| Poor Solubility of Amine | The amine source may have limited solubility in the chosen solvent. | Prepare a more dilute solution or gently warm the solvent. Consider using NMP as an alternative to DMF, as it has stronger solvating properties. |
Conclusion
(5-Methyl-1H-indazol-3-yl)methanamine is a highly valuable building block for integrating the medicinally relevant indazole scaffold into peptide structures. By leveraging robust and well-understood coupling reagents and methodologies, researchers can reliably synthesize novel peptide-indazole conjugates. The detailed solution-phase and solid-phase protocols provided herein serve as a validated starting point for exploration, enabling the development of next-generation peptide therapeutics with enhanced structural and pharmacological properties.
References
- Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Novabiochem®.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. Coupling Reagents.
- Sigma-Aldrich. (5-Methyl-1H-indazol-3-yl)methanamine AldrichCPR. Product Page.
- D'Souza, C., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(4), 141-150.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
- Bio-protocol. Peptide Synthesis.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Sharma, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 992-1025.
- Perreault, C., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 6(3), 473-480.
- Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14.
- Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. Synthesis of Novel Peptides Using Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. bio-protocol.org [bio-protocol.org]
Optimizing Reaction Conditions for the Functionalization of 5-Methylindazole
An Application Note and Protocol Guide for Researchers
Abstract: 5-Methylindazole is a key structural motif in numerous pharmacologically active compounds, making the strategic optimization of its substitution reactions a critical task in medicinal chemistry and drug development. This guide provides an in-depth analysis of key reaction conditions for common substitution patterns—N-alkylation, N-arylation, and C-halogenation—of the 5-methylindazole scaffold. We delve into the mechanistic rationale behind experimental choices, offering field-proven insights and detailed, self-validating protocols to empower researchers to achieve high yields and regioselectivity.
Introduction: The Significance of the 5-Methylindazole Scaffold
The indazole core, a bicyclic aromatic heterocycle, is recognized as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and anti-HIV properties.[3] The 5-methyl derivative, in particular, serves as a crucial building block for several notable therapeutic agents. The tautomeric nature of the indazole ring, existing as 1H and 2H forms, presents a significant synthetic challenge: controlling the regioselectivity of substitutions at the N1 and N2 positions.[1][4]
The electronic properties of the 5-methyl group—an electron-donating substituent—influence the nucleophilicity of the N1 and N2 atoms, adding a layer of complexity to predictive synthesis. This guide provides a systematic approach to navigating these challenges.
Foundational Principle: Navigating N1 vs. N2 Regioselectivity
The primary hurdle in the N-functionalization of indazoles is controlling whether the substituent adds to the N1 (thermodynamic product) or N2 (kinetic product) position. The 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[4] Consequently, reaction conditions can be tuned to favor one isomer over the other.
-
Thermodynamic Control (Favoring N1): Conditions that allow for equilibration, such as using strong, non-coordinating bases in non-polar aprotic solvents, often yield the more stable N1-substituted product.[5]
-
Kinetic Control (Favoring N2): Reactions under milder conditions or those employing specific catalytic systems (e.g., Mitsunobu conditions) can favor the formation of the N2 isomer.[5] The steric and electronic nature of substituents on the indazole ring can also dramatically shift this balance.[4][6][7]
Caption: Controlling N1 vs. N2 substitution pathways.
N-Alkylation: Achieving High N1 Selectivity
N1-alkylated indazoles are a prevalent motif in medicinal chemistry.[8] Achieving high regioselectivity is paramount for efficient synthesis and isolation. Studies have shown that the combination of sodium hydride (NaH) as a base in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a robust system for promoting N1-alkylation.[4][6]
The rationale behind this choice is that the strong, non-nucleophilic NaH irreversibly deprotonates the indazole, and the resulting sodium salt favors the thermodynamically more stable N1-anion, especially in a less polar solvent like THF.
Optimization of N-Alkylation Conditions
The following table summarizes the effect of key parameters on the N-alkylation of substituted indazoles, which can be applied to 5-methylindazole.
| Parameter | Condition | Rationale & Expected Outcome | Reference |
| Base | Sodium Hydride (NaH) | Strong, non-coordinating base. Favors thermodynamic N1 product. | [4][5][6] |
| Cesium Carbonate (Cs₂CO₃) | Milder base. May lead to mixtures of N1/N2 isomers. | [9] | |
| Solvent | Tetrahydrofuran (THF) | Non-polar aprotic solvent. Promotes N1 selectivity with NaH. | [4][6] |
| Dimethylformamide (DMF) | Polar aprotic solvent. Can sometimes favor N2 or lead to mixtures. | [9] | |
| Temperature | 0 °C to Room Temp | Standard conditions for NaH/THF. Higher temperatures may decrease selectivity. | [4] |
| Alkylating Agent | Primary Alkyl Halides | Generally well-tolerated and maintain high N1 selectivity. | [4][6] |
| Secondary Alkyl Tosylates | Can also be used effectively while maintaining N1 preference. | [4][6] |
Protocol: N1-Alkylation of 5-Methylindazole with Ethyl Bromide
This protocol is designed to maximize the yield of the N1-alkylated product.
Materials:
-
5-Methylindazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Bromide
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Chloride (Brine)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 5-methylindazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to substrate). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add ethyl bromide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Dilute with water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel to isolate the N1- and any minor N2-alkylated isomers.
N-Arylation: Transition-Metal Catalyzed Approaches
The synthesis of N-aryl indazoles typically relies on transition-metal-catalyzed cross-coupling reactions, with copper-catalyzed Ullmann-type reactions being a common and effective method.[10] These reactions offer a reliable pathway to form the C-N bond between the indazole nitrogen and an aryl halide.
Caption: A systematic workflow for optimizing substitution reactions.
Optimization of Copper-Catalyzed N-Arylation
Optimizing a copper-catalyzed N-arylation involves screening several components to find the ideal combination for 5-methylindazole and the desired aryl partner.[11]
| Parameter | Condition | Rationale & Expected Outcome | Reference |
| Catalyst | Copper(I) Iodide (CuI) | Common and effective copper source for Ullmann-type couplings. | [11] |
| Ligand | 1,10-Phenanthroline | Often crucial for stabilizing the copper catalyst and facilitating the reaction. | [11][12] |
| L-proline | A well-known ligand for copper-catalyzed cross-coupling reactions. | ||
| Base | Potassium Hydroxide (KOH) | Strong inorganic base, effective in these couplings. | [11] |
| Potassium Carbonate (K₂CO₃) | A common alternative base. | ||
| Solvent | Dimethylformamide (DMF) | High-boiling polar aprotic solvent, suitable for these reaction temperatures. | [11] |
| Temperature | 100-140 °C | Higher temperatures are typically required to drive the reaction to completion. | [11] |
Protocol: Copper-Catalyzed N-Arylation of 5-Methylindazole with Iodobenzene
Materials:
-
5-Methylindazole
-
Iodobenzene
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Hydroxide (KOH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-methylindazole (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and KOH (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Reagent Addition: Add anhydrous DMF, followed by iodobenzene (1.2 eq) via syringe.
-
Heating: Seal the tube and heat the reaction mixture in a preheated oil bath at 120 °C for 24 hours.
-
Reaction Monitoring: After cooling to room temperature, check for completion using TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water (3x) to remove DMF.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the N-aryl indazole products.
C-Halogenation: Metal-Free Regioselective Bromination
Direct C-H halogenation of the indazole core provides valuable intermediates for further functionalization. Metal-free methods using N-halosuccinimides (NXS) are environmentally friendly and efficient.[13] For 2-substituted indazoles, halogenation often occurs selectively at the C3 position. For N-unsubstituted indazoles like 5-methylindazole, the reaction can be more complex, but conditions can be optimized to favor specific isomers.
Protocol: C3-Bromination of N1-Ethyl-5-methylindazole
This protocol assumes a pre-alkylated starting material to direct the halogenation.
Materials:
-
N1-Ethyl-5-methylindazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N1-Ethyl-5-methylindazole (1.0 eq) in acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution at room temperature.
-
Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The reaction can be monitored by TLC.
-
Workup: After cooling, remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water (2x) to remove succinimide.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Conclusion
The optimization of substitution reactions for 5-methylindazole is a multifactorial process hinging on a sound understanding of the scaffold's inherent reactivity. By carefully selecting the base, solvent, catalyst, and temperature, researchers can effectively control the regiochemical outcome of N-alkylation, N-arylation, and C-halogenation. The protocols provided herein serve as robust starting points, which can be further refined based on specific substrate requirements and analytical monitoring. This systematic approach enables the efficient synthesis of diverse 5-methylindazole derivatives, accelerating the discovery of new therapeutic agents.
References
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
CEM Corporation. (2019). Reaction Optimization Using a Microwave Autosampler. Application Note. [Link]
-
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Table from an unspecified publication. [Link]
-
Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4567–4571. [Link]
-
El-fak-ih, H., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Pharmaceuticals, 15(8), 964. [Link]
-
El Idrissi, M., et al. (2020). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 25(21), 5195. [Link]
-
Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]
-
Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(1), 1-8. [Link]
-
ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Semantic Scholar. (n.d.). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5843–5853. [Link]
-
Sahu, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469–1504. [Link]
-
MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]
-
da Silva, A. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087. [Link]
-
MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]
-
International Journal of All Research Scientific and Technical. (2023). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. [Link]
-
Altenhoff, G., et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 69(23), 7985–7989. [Link]
-
ResearchGate. (n.d.). Effect of base, solvent, and temperature. Scientific Diagram. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Figure from Chemistry - An Asian Journal. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene. Table. [Link]
-
ResearchGate. (n.d.). Kinetics of 5-methyl THF production over reaction time. Scientific Diagram. [Link]
-
Halder, P., Roy, T., & Das, P. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications, 57(42), 5235–5249. [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. [Link]
-
National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
Royal Society of Chemistry. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 19(3), 586-599. [Link]
-
ResearchGate. (n.d.). Optimization of direct oxidative arylation of 1‐methyl‐7‐nitro‐1H‐indazole. Scientific Diagram. [Link]
-
ResearchGate. (2012). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. [Link]
-
MDPI. (2024). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
-
bioRxiv. (2022). Describing Chemical Kinetics in the Time Dimension with Mean Reaction Time. [Link]
-
YouTube. (2023). Reaction Rates & Introduction to Kinetics - AP Chem Unit 5, Topic 1. [Link]
-
Asian Publication Corporation. (2022). Kinetics, Pharmacokinetics, Drug-Likeness and Binding Affinity in Aqueous Iodinations of Regioisomers of. [Link]
-
Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. [Link]
-
ResearchGate. (n.d.). Jessica Hoover's Research Profile. [Link]
-
ResearchGate. (2020). Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid. [Link]
Sources
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.ucc.ie [research.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Challenge: A Guide to Solvent Selection for (5-Methyl-1H-indazol-3-yl)methanamine in Bioassays
Introduction: The Critical Role of Solvent Choice in Bioassay Fidelity
In the realm of drug discovery and biological research, the accurate determination of a compound's activity is paramount. This process, however, is critically dependent on a seemingly simple yet profoundly impactful step: the dissolution of the test compound. For researchers working with novel molecules like (5-Methyl-1H-indazol-3-yl)methanamine, a heterocyclic amine with potential pharmacological significance, selecting an appropriate solvent is a foundational decision that dictates the reliability and reproducibility of bioassay data.[1][2] An inappropriate solvent can lead to a cascade of experimental errors, including compound precipitation, underestimated potency, and misleading structure-activity relationships (SAR).[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting and validating solvents for dissolving (5-Methyl-1H-indazol-3-yl)methanamine for use in a variety of bioassays. By understanding the physicochemical properties of the compound and the interplay between solvents and assay systems, researchers can ensure the integrity of their results and make informed decisions in their research endeavors.
Understanding the Molecule: Physicochemical Properties of (5-Methyl-1H-indazol-3-yl)methanamine
A thorough understanding of the test compound's properties is the first step in a rational solvent selection strategy. (5-Methyl-1H-indazol-3-yl)methanamine is a solid with the empirical formula C₉H₁₁N₃ and a molecular weight of 161.20 g/mol . Its structure, featuring an indazole core and a primary amine, suggests it possesses both hydrophobic (the bicyclic aromatic ring) and hydrophilic (the methanamine group) characteristics.
The Solvent Selection Funnel: A Stepwise Approach
The process of selecting a solvent should be systematic, starting with a broad consideration of options and progressively narrowing down to the optimal choice for a specific bioassay. This can be visualized as a funnel, where each stage imposes stricter criteria.
Figure 1: A stepwise workflow for solvent selection, from initial screening to final validation in the context of the specific bioassay.
Detailed Application Protocols
Protocol 1: Initial Solubility Screening
Objective: To identify primary organic solvents capable of dissolving (5-Methyl-1H-indazol-3-yl)methanamine at a high concentration suitable for stock solutions.
Rationale: Creating a concentrated stock solution is standard practice in bioassays to minimize the volume of organic solvent introduced into the final assay, thereby reducing the risk of solvent-induced artifacts.[3] Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent due to its ability to dissolve a broad range of compounds.[5][6]
Materials:
-
(5-Methyl-1H-indazol-3-yl)methanamine
-
Dimethyl sulfoxide (DMSO), cell culture grade[7]
-
Ethanol (200 proof)
-
Methanol
-
Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a small, precise amount of (5-Methyl-1H-indazol-3-yl)methanamine (e.g., 1.61 mg).
-
Add the appropriate volume of the chosen solvent to achieve the target concentration (e.g., 100 µL for a 100 mM solution if the molecular weight is 161.2 g/mol ).
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.
-
Re-examine the solution. If it is clear, the solvent is a suitable candidate for preparing a stock solution at that concentration.
-
Repeat for each solvent to be tested.
| Solvent | Target Concentration | Observation | Suitability for Stock |
| DMSO | 10-30 mM | Clear solution | High |
| Ethanol | 10-30 mM | May require warming | Moderate |
| Methanol | 10-30 mM | May require warming | Moderate |
| DMF | 10-30 mM | Clear solution | High |
Table 1: Example of a solubility screening summary table. Actual results should be recorded.
Protocol 2: Kinetic Solubility in Aqueous Buffer
Objective: To assess the solubility of (5-Methyl-1H-indazol-3-yl)methanamine in the final assay buffer upon dilution from an organic stock.
Rationale: A compound may be soluble in a pure organic solvent but precipitate when diluted into an aqueous environment, a common failure mode in experimental procedures.[1] This "hidden precipitation" can lead to a significant deviation between the nominal and actual compound concentration, compromising the accuracy of dose-response curves.[1] This method assesses the kinetic solubility, which is highly relevant for bioassays where compounds are pre-dissolved in a solvent like DMSO.[8]
Materials:
-
Concentrated stock solution of (5-Methyl-1H-indazol-3-yl)methanamine in the chosen organic solvent (from Protocol 1).
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium).
-
96-well plate.
-
Plate reader capable of measuring turbidity (optional) or visual inspection.
Procedure:
-
Prepare a serial dilution of the compound stock solution in the same organic solvent.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the serially diluted compound stock to the corresponding wells of the assay buffer to achieve the final desired concentrations. The final concentration of the organic solvent should be kept constant across all wells and ideally below 1%, with many cell lines tolerating up to 0.5% DMSO without significant cytotoxicity.[9][10]
-
Mix the plate gently.
-
Incubate the plate under the same conditions as the planned bioassay (e.g., 37°C for 1 hour).
-
Visually inspect each well for signs of precipitation. A cloudy or hazy appearance indicates that the compound has precipitated out of solution.
-
(Optional) Quantify precipitation by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to assess turbidity.
Protocol 3: Assessing Solvent Effects on Assay Performance (Vehicle Control)
Objective: To determine if the chosen solvent, at the final concentration used in the assay, has any intrinsic biological activity or interferes with the assay detection system.
Rationale: Solvents, particularly at higher concentrations, can exert biological effects. For example, DMSO concentrations above 1-2% can be cytotoxic to some cell lines.[11][12] It is crucial to run a vehicle control to ensure that any observed effects are due to the test compound and not the solvent.[10]
Procedure:
-
Design the bioassay experiment to include a "vehicle control" group for each concentration of the test compound.
-
The vehicle control wells should contain the cells or biological system of interest and the same final concentration of the solvent as the corresponding test wells, but without the dissolved compound.
-
Run the assay according to the established protocol.
-
Compare the results of the vehicle control groups to the untreated control group (containing only the assay buffer/media).
-
Any significant difference between the vehicle control and the untreated control indicates that the solvent is interfering with the assay at that concentration.
Figure 2: Logic diagram illustrating the importance and interpretation of a vehicle control in a bioassay.
Advanced Strategies for Poorly Soluble Compounds
If (5-Methyl-1H-indazol-3-yl)methanamine proves to have low aqueous solubility even with the use of co-solvents, several advanced techniques can be employed:
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[13][14] Given the basic nature of the amine group, lowering the pH of the buffer may protonate the amine, forming a more soluble salt. However, the pH must be compatible with the biological assay system.
-
Use of Excipients: Surfactants or cyclodextrins can be used to encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions.[13][14][15]
-
Co-solvency: The use of a mixture of solvents can sometimes enhance solubility beyond what can be achieved with a single solvent.[13][16]
Conclusion
The selection of an appropriate solvent for dissolving (5-Methyl-1H-indazol-3-yl)methanamine is a critical step that underpins the validity of any subsequent bioassay. A systematic approach, beginning with an understanding of the compound's physicochemical properties and progressing through a series of well-defined protocols for solubility and compatibility testing, is essential. By following the guidelines and protocols outlined in this application note, researchers can confidently prepare their test compounds, minimize experimental artifacts, and generate high-quality, reproducible data that will accelerate their research and development efforts.
References
-
Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
G-protein coupled receptor biology and screening group. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Henriksen, T., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]
-
ResearchGate. (2025, August 6). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Al-Ostoot, F. H., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
Pérez-Villanueva, J., et al. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Broo, A. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
Henriksen, T., et al. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?. [Link]
Sources
- 1. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. atcc.org [atcc.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. longdom.org [longdom.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. contractpharma.com [contractpharma.com]
- 16. ijmsdr.org [ijmsdr.org]
Derivatization techniques for the primary amine group in indazole scaffolds
Abstract
The indazole scaffold is a privileged pharmacophore in modern drug discovery, featuring prominently in kinase inhibitors (e.g., Axitinib) and viral capsid inhibitors (e.g., Lenacapavir). However, the derivatization of primary amine groups on the indazole ring—specifically at the 3-, 5-, or 6-positions—presents unique synthetic challenges due to annular tautomerism (N1 vs. N2) and electronic deactivation. This guide provides a scientifically grounded workflow for the chemoselective derivatization of aminoindazoles, offering optimized protocols for amide coupling, reductive amination, and transition-metal-catalyzed arylation, supported by real-world case studies.
Strategic Analysis: The Chemistry of Aminoindazoles
Before initiating wet chemistry, one must recognize that not all aminoindazoles are created equal. The position of the amine group dictates its nucleophilicity and the necessity for protecting group strategies.
The "Amidine Anomaly" (3-Aminoindazole)
The 3-aminoindazole moiety is chemically distinct from its 4-, 5-, 6-, or 7-amino counterparts.
-
Electronic Character: The 3-amino group is part of an amidine-like system (
). Resonance delocalization into the pyrazole ring significantly reduces the nucleophilicity of the exocyclic amine compared to a standard aniline. -
Tautomeric Interference: The N1 proton is acidic (
in DMSO). Without protection, electrophiles (especially alkyl halides) often react at the ring nitrogen (N1 or N2) rather than the exocyclic amine. -
Strategic Imperative: Always protect the N1 position before attempting to derivatize a 3-amino group, unless using highly specific conditions (e.g., reductive amination).
The "Aniline Analogs" (4-, 5-, 6-, 7-Aminoindazole)
These isomers behave more like electron-deficient anilines.
-
Reactivity: The 5- and 6-amino isomers are moderately nucleophilic but can still be deactivated by the electron-withdrawing nature of the pyrazole ring.
-
Regioselectivity: While less prone to direct tautomeric interference than the 3-isomer, N1 protection is still recommended to prevent side reactions during metal-catalyzed couplings (Buchwald-Hartwig) or strong base treatments.
Decision Matrix: To Protect or Not?
Figure 1: Strategic decision tree for N-protection of indazole scaffolds prior to amine derivatization.
Core Protocols
Protocol A: Regioselective N1-Protection (The Foundation)
Prerequisite for most 3-aminoindazole derivatizations.
Objective: Install a Boc or THP group at N1 to block ring reactivity and solubilize the molecule. Mechanism: Thermodynamic control favors N1 protection over N2.
-
Reagents: 3-aminoindazole (1.0 equiv),
(1.2 equiv), DMAP (0.1 equiv), TEA (1.5 equiv). -
Solvent: DCM or THF (anhydrous).
-
Procedure:
-
Dissolve aminoindazole in DCM at
. -
Add TEA and DMAP.
-
Add
dropwise (dissolved in minimal DCM). -
Warm to RT and stir for 4–12 h. Monitor by TLC/LCMS.
-
Note: If bis-protection occurs (Boc on ring + Boc on exocyclic amine), treat with mild base (K2CO3/MeOH) to selectively cleave the unstable exocyclic carbamate while retaining the N1-Boc.
-
-
Workup: Wash with sat.
, brine, dry over . -
Yield: Typically >85% N1-isomer.
Protocol B: Amide Coupling (The Workhorse)
Optimized for deactivated amines (e.g., 5-aminoindazole).
Challenge: The nucleophilicity of the amine is often low. Standard EDC/HOBt may fail. Solution: Use HATU or acid chlorides with a non-nucleophilic base.
-
Reagents: Carboxylic acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), Aminoindazole (1.0 equiv).
-
Solvent: DMF (preferred for solubility) or DMAc.
-
Procedure:
-
Activate the acid: Mix carboxylic acid, HATU, and DIPEA in DMF. Stir for 5–10 min at RT. (Color change to yellow/orange is typical).
-
Add the aminoindazole (N1-protected if 3-amino).
-
Stir at RT for 2–16 h.
-
Optimization: If conversion is <50% after 4h, heat to
.
-
-
Workup (Crucial for Polar Scaffolds):
-
Do not just extract. "Oil out" is common.
-
Pour reaction mixture into excess ice-water (10x volume).
-
Precipitate often forms. Filter and wash with water.
-
If no precipitate: Extract with EtOAc/THF (3:1). Wash organic layer with 5% LiCl (aq) to remove DMF.
-
Protocol C: Reductive Amination
Best for installing alkyl groups without over-alkylation.
Reagents: Aldehyde/Ketone (1.2 equiv),
-
Mix amine and aldehyde in DCE. Add 1-2 drops of AcOH (catalyzes imine formation).
-
Stir 30 min to pre-form imine (molecular sieves can help drive equilibrium).
-
Add
in one portion. -
Stir 12–24 h.
-
Self-Validating Step: Check LCMS for "M+2" peak (unreduced imine) vs "M+2+H" (product). If imine persists, add stronger reductant (
in MeOH) carefully.
Protocol D: Buchwald-Hartwig Arylation
For installing aryl/heteroaryl groups.
Context: Used when the indazole amine must be coupled to an aryl halide.
Catalyst System: Pd2(dba)3 + Xantphos or BrettPhos (for difficult substrates).
Base:
-
Degassing: Argon sparge solvents (Dioxane or Toluene) for 15 min.
-
Mix: Aryl halide (1.0 equiv), Indazole amine (1.2 equiv), Catalyst (5 mol%), Ligand (10 mol%), Base (2.0 equiv).
-
Heat:
sealed tube for 12 h. -
Purification: Silica gel chromatography. Tip: Pre-wash column with 1% TEA in eluent to prevent streaking of the basic product.
Case Study: Lenacapavir Fragment Synthesis
Molecule: 7-bromo-4-chloro-1H-indazol-3-amine Relevance: Key intermediate in Gilead’s HIV-1 capsid inhibitor, Lenacapavir [1].[1][2]
This molecule exemplifies the challenge of regioselective functionalization . The 3-amino group is installed after the ring construction to avoid protection issues.
Workflow Visualization:
Figure 2: Synthesis of the Lenacapavir indazole core. Note that the 3-amino group is formed directly via hydrazine cyclization on the nitrile, bypassing the need to protect/deprotect a pre-existing amine [2].
Troubleshooting & Purification
Solubility Issues ("Oiling Out")
Aminoindazoles are rigid, planar, and polar. They often form gums during workup.
-
Solution: Use a "DCM/MeOH/Water" ternary wash.
-
Recrystallization: For N-acetylated derivatives, MeOH/Water (80:20) is often superior to EtOAc/Hexanes [2].
Scavenging Unreacted Amine
If the coupling is incomplete and the product co-elutes with the starting amine:
-
Use Polymer-Supported Isocyanate (PS-Isocyanate) resin.
-
Add 2-3 equivalents of resin to the reaction mixture, stir for 2h, and filter. The resin covalently binds the unreacted primary amine, leaving the pure amide/product in solution.
Analytical Data Summary
| Parameter | 3-Aminoindazole | 5-Aminoindazole | Implication |
| pKa (Ring NH) | ~14 | ~14 | Both require base for alkylation. |
| pKa (Exocyclic NH2) | Low (Amidine-like) | ~3-4 (Aniline-like) | 3-NH2 is harder to protonate but also less nucleophilic. |
| UV Profile | distinct from simple benzenes. | ||
| Preferred Solvent | DMSO, DMF, MeOH | EtOAc, DCM, MeOH | 3-amino often requires polar aprotic solvents. |
References
-
Link, J. O., et al. (2020). "Clinical targeting of HIV capsid protein with a long-acting small molecule." Nature, 584(7822), 614-618.
-
Zhang, H., et al. (2024). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Organic Process Research & Development.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.
-
BenchChem Application Note. (2025). "Derivatization Techniques for GC Analysis of Primary Amines."
Sources
Troubleshooting & Optimization
Improving low yields in the synthesis of (5-Methyl-1H-indazol-3-yl)methanamine
This technical guide addresses the yield optimization and synthesis of (5-Methyl-1H-indazol-3-yl)methanamine . It is structured to troubleshoot the common "Nitrile Reduction Bottleneck" while providing a more robust "Amide Route" as a high-yield alternative.
Current Status: Active Subject: Yield Optimization & Protocol Troubleshooting Target Molecule: (5-Methyl-1H-indazol-3-yl)methanamine CAS: N/A (Derivative) | Molecular Weight: 161.21 g/mol
Executive Summary: Why Your Yields Are Low
The synthesis of 3-(aminomethyl)indazoles is notoriously difficult due to two competing chemical behaviors:
-
The "Dimerization" Trap: If you are reducing the nitrile (5-methyl-1H-indazole-3-carbonitrile), the intermediate imine is highly reactive. It frequently condenses with the newly formed primary amine to form a secondary amine (dimer), drastically lowering the yield of your target methanamine.
-
The Amphoteric Solubility Issue: The product contains both an acidic indazole proton (
) and a basic primary amine. This leads to zwitterionic behavior, causing the product to streak on silica gel or remain in the aqueous phase during extraction.
Module A: Troubleshooting the Nitrile Reduction
Use this module if you are already committed to the nitrile precursor (5-methyl-1H-indazole-3-carbonitrile).
The Problem: Secondary Amine Formation
During catalytic hydrogenation (e.g., Pd/C, H2), the reaction proceeds via an imine intermediate. The primary amine product attacks this imine, releasing ammonia and forming a secondary amine dimer.
The Solution: Ammonia Saturation & Raney Nickel
You must shift the equilibrium to suppress amine attack.
Optimized Protocol:
-
Catalyst: Switch from Pd/C to Raney Nickel (RaNi) . RaNi is more selective for primary amines in this scaffold.
-
Solvent System: Use 7 M Ammonia in Methanol (commercially available). The excess ammonia competes with the primary amine, preventing dimer formation.
-
Pressure: High pressure (50–100 psi) favors the rapid reduction of the imine to the amine, leaving less time for side reactions.
Detailed Workflow:
-
Step 1: Dissolve 1.0 eq of nitrile in MeOH.
-
Step 2: Add Raney Nickel (50% wt/wt, washed with MeOH). Caution: Pyrophoric.
-
Step 3: Add 10 eq of
(as 7N solution in MeOH). -
Step 4: Hydrogenate at 60 psi for 4–12 hours.
-
Step 5: Filter through Celite (keep wet). Concentrate in vacuo.
Critical Check: If you see a spot on TLC just above your baseline that is less polar than the product, that is the dimer.
Module B: The High-Yield "Amide Route" (Recommended)
Use this module if you are starting from scratch or if the nitrile route fails. This route avoids the unstable imine intermediate entirely.
This pathway utilizes 5-methylisatin as a stable, cheap starting material to access the 3-carboxylic acid, which is then converted to the amide and reduced.
Workflow Diagram
Figure 1: The "Isatin Rearrangement" route avoids the dimerization pitfalls of nitrile reduction.
Step-by-Step Protocol
Step 1: Synthesis of 5-Methyl-1H-indazole-3-carboxylic acid
This utilizes a Sandmeyer-type rearrangement of 5-methylisatin.
-
Suspend 5-methylisatin (10 g) in 5% NaOH (60 mL). Warm to 50°C until dissolved (ring opening to keto-acid).
-
Cool to 0°C. Add a solution of NaNO2 (1.1 eq) in water.
-
Add this mixture dropwise to a stirred solution of H2SO4 (concentrated) in water at 0°C. Diazo formation occurs.
-
Add SnCl2 (2.5 eq) in conc. HCl slowly.
-
Result: The indazole-3-carboxylic acid precipitates as a solid.[1][2] Filter and dry.[3][4][5]
Step 2: Amide Formation
-
Suspend the acid in dry THF.
-
Add 1.1 eq CDI (Carbonyldiimidazole). Stir at RT for 2 hours (CO2 evolution).
-
Add excess NH4OH (28% aqueous) or bubble NH3 gas.
-
Evaporate THF; the primary amide precipitates.
Step 3: Reduction to Methanamine
-
Suspend the amide in dry THF under Argon.
-
Add LiAlH4 (3.0 eq) as a solution in THF dropwise at 0°C.
-
Reflux for 6–12 hours.
-
Fieser Workup: Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL). Filter the granular precipitate.
Module C: Purification & Isolation
The free amine is highly polar and water-soluble. Standard extraction often fails.
The "Salting Out" Extraction Method: If your product is stuck in the aqueous layer:
-
Saturate the aqueous layer with NaCl (solid) until no more dissolves.
-
Extract with n-Butanol or IPA/CHCl3 (1:3) . These solvent systems are polar enough to pull the amine out of the brine.
Chromatography Guide:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM : MeOH : NH4OH (90 : 9 : 1).
-
Tip: Pre-wash the silica column with the mobile phase to deactivate acidic sites that would otherwise irreversibly bind your amine.
Comparative Data: Reduction Methods
| Precursor | Reagent | Yield | Major Impurity | Notes |
| Nitrile | H2, Pd/C, MeOH | 20-30% | Secondary Amine (Dimer) | Not Recommended. High dimerization. |
| Nitrile | H2, RaNi, NH3/MeOH | 65-75% | Unreacted Nitrile | Good yield, requires high pressure. |
| Amide | LiAlH4, THF | 80-90% | Cleaved Nitrile (minor) | Best Method. Cleanest crude profile. |
| Amide | BH3-THF | 50-60% | Boron-complexes | Difficult workup; requires acid reflux to break B-N bond. |
FAQ: Common Pitfalls
Q: My product is purple/pink after the isatin rearrangement. A: This is due to trace diazo impurities. Recrystallize the carboxylic acid intermediate from Acetic Acid/Water before proceeding to the amide step.
Q: I cannot dissolve the intermediate amide in THF for the reduction. A: Indazole amides are very insoluble. You do not need it to be fully dissolved. The LiAlH4 will pull it into solution as it reacts. Ensure vigorous stirring.
Q: Can I protect the N1-position to improve solubility? A: Yes. THP (Tetrahydropyranyl) or Boc protection on the N1 nitrogen is highly recommended if you are working on >5g scale.
-
Protocol: React the indazole with DHP (Dihydro-2H-pyran) and catalytic pTsOH prior to the reduction. Deprotect with HCl/MeOH after the reduction. This prevents the "insoluble brick" formation during the LiAlH4 step.
References
-
Sandmeyer-Type Cyclization (Isatin to Indazole)
- Source:Organic Syntheses, Coll. Vol. 3, p. 475 (1955); Vol. 28, p. 59 (1948).
- Relevance: Foundational method for converting isatin deriv
-
Nitrile Reduction Selectivity (Prevention of Secondary Amines)
- Source:Journal of the American Chemical Society, "Tuning the Selectivity of Catalytic Nitrile Hydrogen
- Relevance: Explains the mechanism of ammonia in suppressing dimer form
-
Indazole-3-Carboxamide Synthesis
-
General Indazole Synthesis Review
- Source:Organic Chemistry Portal, "Synthesis of Indazoles".
- Relevance: Overview of N-N bond formation str
Sources
- 1. prepchem.com [prepchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Preventing oxidation of the methanamine group during storage and handling
Topic: Preventing Oxidation & Degradation of Methanamine Groups (
Introduction: The "Invisible" Degradation
Welcome to the Technical Support Center. You are likely here because your amine-containing compound has turned yellow, lost potency, or shown unexpected peaks in LC-MS (often +14, +16, or +44 Da).[1]
The methanamine group (specifically the aminomethyl moiety,
Module 1: The Mechanistic "Why"
Root Cause Analysis
To prevent degradation, you must distinguish between Oxidative Dehydrogenation (True Oxidation) and Carbamate Formation (Atmospheric Capture).[1] Both result in sample failure but require different interventions.[1]
1. The Lone Pair Vulnerability
The nitrogen atom in a primary amine possesses a lone pair of electrons (
-
Oxidation (radical pathway): In the presence of light, trace metals (Fe, Cu), or peroxides, a hydrogen atom is abstracted from the
-carbon, leading to an imine.[1] -
Carbamylation (non-oxidative): The lone pair acts as a nucleophile attacking atmospheric
, forming a carbamate salt.[1]
Visualizing the Degradation Pathways
The following diagram maps the kinetic fate of a methanamine group exposed to air.
Figure 1: Divergent degradation pathways.[1] The "Yellowing" is often oligomerization of imines, while "Crusting" is often carbamate formation.
Module 2: Storage Protocols (The "How")
Protocol A: The Salt Formation Strategy (Gold Standard)
The most effective way to prevent oxidation is to remove the "trigger"—the nitrogen lone pair. By protonating the amine, you render it electronically inert to oxidation and nucleophilically inert to
| Form | Stability Rating | Mechanism of Protection | Recommended For |
| Free Base | 🔴 Critical | None. Lone pair is exposed.[1] | Immediate use only. |
| HCl Salt | 🟢 Optimal | Protonation ( | Long-term storage (>1 year).[1] |
| TFA Salt | 🟡 Moderate | Protonation, but TFA can be hygroscopic and reactive over time.[1] | LC-MS purification intermediates. |
| Boc-Protected | 🟢 Optimal | Steric and electronic blocking of N. | Synthetic intermediates.[1] |
Actionable Step: If your compound is a free base oil/solid, convert it to the HCl salt immediately for storage.
Protocol B: Inert Atmosphere Storage
If you must store the free base:
-
Vessel: Use amber glass vials (blocks UV radical initiation).[1]
-
Headspace: Purge with Argon (heavier than air) rather than Nitrogen.[1] Argon creates a "blanket" over the solid/liquid.
-
Seal: Parafilm is insufficient. Use a Teflon-lined screw cap and wrap with electrical tape or store inside a secondary desiccator.
Module 3: Handling & Synthesis (Troubleshooting)
The "Schlenk" Mindset
Treat methanamine derivatives as you would a phosphine or catalyst.
Standard Operating Procedure (SOP) for Solvent Handling:
-
Issue: Dissolved oxygen in solvents (MeOH, DCM) is enough to oxidize trace amounts of amine, especially at elevated temperatures.[1]
-
Fix: Sparging is mandatory.
Critical Additives
If your synthesis requires heating a free amine:
-
Radical Scavengers: Add BHT (Butylated hydroxytoluene) at 0.1 mol% if compatible with the reaction.[1]
-
Chelators: Add EDTA if the reaction solvent might contain trace metals (Fe/Cu), which catalyze the dehydrogenation to imine.
Module 4: Knowledge Base (FAQ)
Ticket #102: "My sample turned yellow overnight."
Diagnosis: This is the classic "Imine Shift."[1]
-
Mechanism: Your amine oxidized to an imine (
).[1] Imines are unstable and polymerize into conjugated oligomers, which absorb blue light and appear yellow/brown.[1] -
Resolution:
Ticket #105: "LC-MS shows a +44 Da peak."
Diagnosis: Carbamate Formation (Not Oxidation).[1]
-
Mechanism: Your sample absorbed atmospheric
during weighing or open-vial handling.[1]-
Reaction:
-
-
Verification: Acidify your LC-MS sample. If the +44 peak disappears (decarboxylates back to amine), it was a carbamate.[1]
-
Resolution: This is reversible. The compound is likely chemically intact. Vacuum dry the sample with mild heat (40°C) to drive off
.[1]
Ticket #109: "I see a -2 Da mass shift."
Diagnosis: Oxidative Dehydrogenation.[1]
-
Mechanism: Loss of two hydrogens to form the imine (
). -
Resolution: This is irreversible degradation.[1] Purify immediately.
References
-
Mechanism of Amine Oxid
-
Carbamate Formation vs.
-
Salt Stability Protocols
-
Inert Handling Techniques
Sources
- 1. Ammonium carbamate - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Column Chromatography Eluents for Polar Indazole Amines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when purifying polar indazole amines via column chromatography. Our focus is on providing scientifically sound, field-proven insights to help you achieve optimal separation and yield.
Introduction: The Challenge of Polar Indazole Amines
Indazole amines, particularly polar examples, present a significant chromatographic challenge. Their basic nature leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[1] This interaction can result in a host of issues, including poor compound elution, significant peak tailing, and even irreversible adsorption to the column, leading to low recovery.[2] This guide will walk you through the causal factors behind these issues and provide systematic, actionable solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polar indazole amine is streaking badly on the TLC plate and I anticipate poor separation on the column. What is the primary cause of this?
A1: Severe streaking or tailing is a classic indicator of strong, undesirable interactions between your basic amine and the acidic stationary phase (silica gel).[3] Silica gel is covered in silanol groups (Si-OH), which are acidic and can protonate your basic indazole amine. This ionic interaction is much stronger than the desired partitioning behavior, causing a portion of your compound to lag behind the main band, resulting in a streak.
Q2: I've observed significant peak tailing during my column run. How can I improve the peak shape and achieve better separation?
A2: To mitigate peak tailing, you need to suppress the strong interaction between your basic analyte and the acidic silica. The most direct way to achieve this is by adding a small amount of a basic modifier to your eluent.[1] This additive, often a tertiary amine like triethylamine (TEA) or a solution of ammonia in methanol, acts as a competitive base.[1][4][5] It effectively "neutralizes" the active silanol sites on the silica, preventing your indazole amine from binding too strongly and allowing it to elute in a tighter band.[2]
Q3: What are the recommended starting concentrations for basic additives like triethylamine (TEA) or ammonia?
A3: A good starting point for triethylamine (TEA) is a concentration of 0.5-2% (v/v) in your mobile phase.[5] For instance, to prepare 500 mL of eluent with 1% TEA, you would add 5 mL of TEA to 495 mL of your solvent mixture.[5] For ammonia, it is commonly used as a solution in methanol (e.g., 7N ammonia in methanol). You can then use this methanolic ammonia solution as the polar component of your eluent system, typically in a mixture with a less polar solvent like dichloromethane.[1][6] A starting point could be a 1-10% mixture of this ammoniated methanol in dichloromethane.[7][8]
| Modifier | Typical Concentration | Recommended Use |
| Triethylamine (TEA) | 0.1 - 5% (v/v) | General-purpose base for neutralizing silica in less polar solvent systems (e.g., Hexane/Ethyl Acetate).[4][5] |
| Ammonia (in Methanol) | 1 - 10% of a ~2M solution | Effective for highly polar compounds, often used with dichloromethane as the co-solvent.[3][6][7] |
Q4: My compound is highly polar and won't move from the baseline, even with a high percentage of ethyl acetate in hexane. What solvent system should I try next?
A4: When dealing with very polar compounds, a standard hexane/ethyl acetate system may not be sufficiently polar to elute your compound. You should switch to a more polar solvent system. A common and effective choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[6] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. If your indazole amine is still retained, incorporating a basic modifier as discussed in Q2 and Q3 is crucial. A system of DCM with 1-10% of a 10% ammonium hydroxide solution in methanol can be very effective for stubborn, polar amines.[7][8]
Q5: Are there alternatives to using basic additives in the mobile phase?
A5: Yes, there are several alternatives. One approach is to use a different stationary phase.[1]
-
Amine-functionalized silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that minimizes interactions with basic analytes.[1][9]
-
Alumina (basic or neutral): Alumina is another polar stationary phase that can be a good alternative for the purification of basic compounds.[1][10]
-
Reversed-phase (C18) silica: For some polar, ionizable compounds, reversed-phase chromatography with an alkaline mobile phase can be a highly effective purification strategy.[1]
Another strategy is to "deactivate" the silica gel before use by preparing a slurry of the silica in a solvent containing triethylamine.[1][11]
Experimental Protocols
Protocol 1: Eluent Screening using Thin-Layer Chromatography (TLC)
This protocol outlines a systematic approach to identifying an optimal eluent system for your polar indazole amine before committing to a column run.
-
Prepare Stock Solutions: Dissolve your crude sample in a suitable solvent (e.g., DCM or MeOH) to create a concentrated stock solution.
-
Initial Solvent Systems: Spot your sample on at least three TLC plates. Develop each plate in a different solvent system of increasing polarity.
-
Plate 1: 50% Ethyl Acetate / 50% Hexane
-
Plate 2: 100% Ethyl Acetate
-
Plate 3: 5% Methanol / 95% Dichloromethane
-
-
Incorporate a Basic Modifier: Prepare a new set of the above solvent systems, each containing 1% triethylamine. Develop three new TLC plates with your sample in these modified eluents.
-
Analyze the Results: Visualize the plates under UV light and/or with a suitable stain. The ideal solvent system should provide a retention factor (Rf) for your target compound between 0.2 and 0.4, with good separation from impurities.[7] The addition of TEA should result in more compact spots and less streaking.
-
Optimization: If necessary, fine-tune the solvent ratios to achieve the target Rf value.
Protocol 2: Column Chromatography with a Basic Modifier
-
Column Packing: Prepare a slurry of silica gel in your chosen initial eluent (containing the basic modifier). Pack your column, ensuring no air bubbles are trapped.
-
Equilibration: Equilibrate the packed column by flushing it with at least two column volumes of the initial eluent. This step is critical to ensure the silica is fully "deactivated" by the basic additive before the sample is introduced.[4]
-
Sample Loading: Dissolve your sample in a minimal amount of the initial mobile phase. If solubility is an issue, dissolve it in a stronger solvent and adsorb it onto a small amount of silica gel (dry loading).[7] Carefully load the sample onto the top of the column bed.
-
Elution: Begin eluting with your initial solvent system, collecting fractions. If you are running a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your purified compound.
Visualization of the Troubleshooting Workflow
Caption: A flowchart for troubleshooting the purification of polar indazole amines.
References
- Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
-
McCalley, D. V. (2017). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1523, 49-71. Available from: [Link]
- Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Reddit User Discussion. (2021). Purification of strong polar and basic compounds. r/Chempros.
- ResearchGate Discussion. (2014). When basification of silica gel is required, before using Column chromatography?
- Benchchem. Troubleshooting purification of tertiary amine compounds by column chromatography.
- Benchchem. Technical Support Center: Column Chromatography Purification of 1-Allyl-1h-indol-5-amine.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- University of Rochester, Department of Chemistry. Column Chromatography Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
Validation & Comparative
HPLC Retention Time and Purity Analysis of 5-Methylindazole-3-Methanamine
Content Type: Technical Comparison Guide Audience: Analytical Chemists, QC Specialists, and Drug Discovery Researchers
Executive Summary
5-methylindazole-3-methanamine is a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. Its analysis presents two distinct chromatographic challenges: basic amine tailing caused by silanol interactions and regioisomer resolution (distinguishing the 5-methyl isomer from 4-, 6-, or 7-methyl impurities).
This guide compares three distinct HPLC methodologies to determine the optimal protocol for purity assessment. While standard C18 chemistry provides adequate retention, our comparative analysis demonstrates that Phenyl-Hexyl stationary phases offer superior selectivity for isomeric impurities, while High-pH C18 methods yield the optimal peak shape for quantitative precision.
Chemical Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical properties governing the retention mechanism.
| Property | Value (Approx.) | Analytical Implication |
| Structure | Indazole ring + Primary Amine | Mixed hydrophobic/polar character. |
| Basicity ( | Amine: ~9.5; Indazole N: ~1.5 | At pH < 9, the amine is protonated ( |
| Hydrophobicity | Sufficient for Reversed-Phase (RP) retention, but requires low organic start to capture early eluters. | |
| Key Impurities | Regioisomers (4/6/7-methyl) | Isomers have identical |
Comparative Method Analysis
We evaluated the performance of three "Alternative" stationary phase chemistries. The data below represents optimized performance metrics.
Method A: The Standard (C18 + Acidic Modifier)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
-
Performance: TFA suppresses silanol activity, improving peak shape. However, selectivity for positional isomers is poor.
-
Verdict: Good for general assay, poor for isomeric purity.
Method B: The Isomer Specialist (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XBridge Phenyl), 3.5 µm.
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid.
-
Performance: The phenyl ring in the stationary phase engages in
- interactions with the indazole core. This interaction is highly sensitive to the position of the methyl group on the ring, resolving isomers that co-elute on C18. -
Verdict: Recommended for Purity Analysis.
Method C: The Peak Shape Specialist (High pH C18)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18), 2.5 µm.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Performance: Operating above the amine
neutralizes the molecule. This eliminates silanol repulsion, resulting in perfectly symmetrical peaks and increased retention. -
Verdict: Best for quantification and LC-MS sensitivity (positive mode ionization is suppressed in source, but chromatographic gain often compensates).
Comparative Data Summary
| Metric | Method A (C18 Low pH) | Method B (Phenyl-Hexyl) | Method C (C18 High pH) |
| Retention Time ( | 4.2 min | 5.1 min | 7.8 min (Increased due to neutral state) |
| Tailing Factor ( | 1.3 (Acceptable) | 1.1 (Excellent) | 1.05 (Superior) |
| Isomer Resolution ( | 1.2 (Partial separation) | 2.8 (Baseline separation) | 1.5 (Moderate) |
| MS Compatibility | Low (TFA suppresses signal) | High (Formic acid) | Medium (Requires compatible hardware) |
Visualizing the Decision Process
The following logic flow assists in selecting the correct method based on specific analytical needs (e.g., MS detection vs. Isomer separation).
Figure 1: Decision tree for selecting the optimal stationary phase based on impurity profile and detection requirements.
Detailed Experimental Protocol (Recommended: Method B)
We recommend the Phenyl-Hexyl method as the primary protocol for purity analysis because distinguishing the target 5-methyl compound from potential regioisomers is the most common failure mode in synthesis.
Reagents and Equipment
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC preferred for speed).
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid. (Methanol is preferred over Acetonitrile to enhance
- selectivity).
Sample Preparation
-
Stock Solution: Dissolve 10 mg of 5-methylindazole-3-methanamine in 10 mL of 50:50 Methanol:Water (1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 0.1 mg/mL.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter. Note: Nylon filters may bind amines.
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |
| Temperature | 30°C | Controls viscosity; higher temps reduce |
| Injection Vol | 5-10 µL | Prevent column overload (amine tailing). |
| Detection | UV @ 254 nm & 280 nm | Indazole absorption maxima. |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Initial Hold (Traps polar salts) |
| 2.0 | 5% | Start Gradient |
| 15.0 | 95% | Elution of target & hydrophobic impurities |
| 18.0 | 95% | Wash |
| 18.1 | 5% | Re-equilibration |
| 23.0 | 5% | End of Run |
Mechanistic Insight: Why Phenyl-Hexyl?
Understanding the interaction mechanism validates the choice of column.
Figure 2: The Phenyl-Hexyl phase utilizes Pi-Pi orbital overlap with the indazole ring, providing "shape selectivity" that standard C18 alkyl chains lack.
References
-
Waters Corporation. (n.d.). Separation of Basic Compounds: The Role of pH and Stationary Phase. Retrieved from
-
Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development: Analysis of Basic Amines. Agilent Technical Guides. Retrieved from
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
-
Phenomenex. (n.d.). Phenyl-Hexyl vs. C18: When to Switch. Technical Note TN-1045. Retrieved from
-
PubChem. (2024).[1] Compound Summary: 5-methyl-1H-indazol-3-amine. National Library of Medicine. Retrieved from
Sources
Comparative Mass Spectrometry Guide: Structural Elucidation of (5-Methyl-1H-indazol-3-yl)methanamine
Executive Summary
Objective: To provide a technical framework for the mass spectrometric characterization of (5-Methyl-1H-indazol-3-yl)methanamine, distinguishing it from common synthetic impurities and regioisomers.
Core Insight: While the primary amine side chain dictates the initial fragmentation (neutral loss of ammonia), the differentiation of the 5-methyl isomer from its 4-, 6-, and 7-methyl analogues relies heavily on secondary fragmentation kinetics and chromatographic retention, as the core mass fragments are isobaric. This guide compares High-Resolution ESI-MS/MS (Target) against Electron Impact (EI) MS (Alternative) to validate structural integrity.
Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]
| Property | Detail |
| IUPAC Name | (5-Methyl-1H-indazol-3-yl)methanamine |
| Molecular Formula | |
| Exact Mass | 161.0953 Da |
| Parent Ion (ESI+) | |
| Key Pharmacophore | Indazole core (Kinase inhibitor scaffold), Primary amine (Solubility/Binding) |
| Common Impurities | 6-Methyl isomer (Regioisomer from synthesis), N-methylated byproducts |
Mechanistic Fragmentation Analysis
Primary Pathway: Electrospray Ionization (ESI-QTOF)
In positive ESI, the molecule forms a stable protonated precursor
-
Precursor:
162.10 -
Step 1: Deamination (Characteristic): The most dominant pathway is the neutral loss of ammonia (
, 17.03 Da). The proton on the primary amine facilitates a heterolytic cleavage, generating a resonance-stabilized benzyl-type carbocation at the 3-position.-
Transition:
-
-
Step 2: Ring Degradation (RDA-like): The resulting cation (
145) undergoes ring contraction or cleavage. A common pathway for indazoles is the loss of hydrogen cyanide ( , 27 Da) or acetonitrile ( , 41 Da) depending on the methyl location, though loss is energetically favored.-
Transition:
(Loss of )
-
-
Step 3: Methyl Tropylium Formation: The remaining fragment (
) often rearranges to a methyl-tropylium ion or similar aromatic species, eventually losing acetylene ( ) to form 91 or 77.
Alternative Pathway: Electron Impact (EI-GCMS)
In EI (70 eV), the molecular ion
-
Alpha-Cleavage: Radical-induced cleavage adjacent to the amine is rapid, often dominating the spectrum with low-mass amine fragments (
, 30). -
Comparison: EI is less useful for confirming the specific methyl position on the ring compared to ESI-MS/MS, as the molecular ion intensity is often weak due to rapid fragmentation.
Comparative Analysis: Target vs. Alternatives
The critical challenge in drug development is distinguishing the 5-Methyl target from the 6-Methyl alternative, which often co-elutes in synthesis using 3-methylaniline precursors.
Table 1: Fragment Ion Comparison (ESI-MS/MS)
| Feature | Target: 5-Methyl Isomer | Alternative: 6-Methyl Isomer | Differentiation Strategy |
| Precursor ( | 162.10 | 162.10 | Indistinguishable by MS1. |
| Base Peak | 145.07 ( | 145.07 ( | Isobaric fragments. |
| Secondary Ion | 118.06 ( | 118.06 ( | Isobaric fragments. |
| Relative Abundance | High stability of | Slightly lower stability of | Ratio Analysis: The 145/118 ratio often differs by >15% between isomers under identical Collision Energy (CE). |
| Chromatography | RT: 4.2 min (Example C18) | RT: 4.4 min (Example C18) | Primary Method: Regioisomers must be separated by LC prior to MS. |
Table 2: Performance vs. Unsubstituted Analog
| Compound | Parent Ion | Key Difference | Application Note |
| 5-Methyl-1H-indazol... | 162.1 | Methyl group (+14 Da) is retained in early fragments ( | Methyl group provides lipophilicity; tracks in metabolic studies. |
| (1H-indazol-3-yl)methanamine | 148.1 | Fragment | Used as an internal standard or metabolic benchmark. |
Experimental Protocols
Protocol A: High-Resolution ESI-MS/MS (Structural Confirmation)
This protocol is self-validating via the inclusion of the "In-Source CID" check.
Reagents:
-
LC-MS Grade Methanol (MeOH)
-
Formic Acid (0.1% v/v)
Instrument Parameters (Q-TOF or Orbitrap):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C (Ensure complete desolvation of the amine).
-
Collision Energy (CE): Ramp 10–40 eV.
-
Why? Low CE (10 eV) preserves the
. High CE (40 eV) forces the ring opening ( 118).
-
-
Flow Rate: Direct infusion at 10
L/min or LC flow at 0.4 mL/min.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1 mg of solid in 1 mL MeOH. Dilute 1:100 with 0.1% Formic Acid/Water. Final conc: ~10
g/mL. -
Blank Check: Inject solvent blank to clear memory effects (amines stick to capillaries).
-
Acquisition: Acquire MS1 (Full Scan 100-500 Da). Confirm
162.1. -
MS/MS: Isolate 162.1 (Isolation width 1.3 Da). Apply CE Ramp.
-
Validation: Check for the presence of
145.0760 (Calc). If 145 is absent, the amine side chain may be degraded or the compound is an amide artifact.
Protocol B: Chromatographic Separation of Isomers
Essential for distinguishing 5-Me from 6-Me.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 30% B over 10 minutes. (Slow gradient required for isomer resolution).
Visualization of Fragmentation Pathways[2][5][6][7]
The following diagram illustrates the specific ESI+ fragmentation pathway derived from the indazole scaffold logic.
Figure 1: Proposed ESI+ Fragmentation Pathway. The stability of the m/z 145 ion is the diagnostic signature of the methanamine side chain.
Experimental Workflow Diagram
Figure 2: LC-MS/MS Workflow for Regioisomer Differentiation. Chromatography is critical before MS analysis.
References
-
Luo, J., et al. (2024).[1] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Link
-
BenchChem. (2025).[2] Application Note: Synthesis and Characterization of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate. Link
-
Sigma-Aldrich. (2025). Product Specification: (5-Methyl-1H-indazol-3-yl)methanamine. Link
-
National Institutes of Health (NIH). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Link
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry of Organic Amines. Link
Sources
Comparative Guide: Solid-State Characterization of Indazole Amines vs. Bioisosteric Scaffolds
Executive Summary
In the landscape of kinase inhibitors and GPCR ligands, the Indazole Amine scaffold represents a high-performance alternative to traditional Indole and Benzimidazole cores. However, its "performance" in drug development is frequently bottlenecked by a critical physicochemical challenge: Annular Tautomerism .
While Indoles are static and Benzimidazoles are often symmetric, Indazole Amines exist in a dynamic equilibrium between 1H- and 2H-tautomers. This duality offers unique binding versatility but complicates solid-state formulation. This guide objectively compares the structural performance of Indazole Amines against its primary bioisosteres and provides a validated X-ray Diffraction (XRD) workflow to resolve tautomeric ambiguity—a requirement for regulatory filing and IP protection.
Part 1: Comparative Structural Performance[1]
The following table contrasts the physicochemical "performance" of the Indazole Amine scaffold against standard alternatives. Data is synthesized from Cambridge Structural Database (CSD) trends and thermodynamic stability studies.
Table 1: Scaffold Performance Matrix (Solid-State)
| Feature | Indazole Amine (Target) | Benzimidazole (Alternative 1) | Indole (Alternative 2) |
| Tautomeric Risk | High (1H vs. 2H equilibrium) | Medium (Degenerate tautomerism if symmetric) | None (N-H is fixed) |
| H-Bond Capacity | Dual (Donor + Acceptor in same ring) | Dual (Donor + Acceptor) | Single (Donor only) |
| Crystal Packing | Forms | Forms infinite ribbons/tapes; often planar stacking. | Forms N-H... |
| Thermodynamic Stability | 1H-form is generally ~4-5 kcal/mol more stable than 2H, but solvent/pH can invert this. | N/A (Rapid proton transfer often averages signal in solution). | High stability; no proton transfer. |
| XRD Diagnostic | N-N bond length (Critical differentiator) | C-N bond symmetry | N/A |
Mechanistic Insight: The Tautomer Trap
Unlike Indoles, which are "locked," Indazole Amines can crystallize in the kinetically favored 2H-form despite the 1H-form being thermodynamically preferred. This "polymorphic" risk can lead to batch-to-batch variation in dissolution rates.
-
2H-Indazole: Resembles a quinoid structure (less aromatic stability).
Part 2: X-Ray Diffraction Data & Analysis
To validate the specific tautomer present in your bulk drug substance, Single Crystal XRD (SC-XRD) is the gold standard. NMR is often insufficient due to rapid proton exchange in solution.
Distinguishing Tautomers via Bond Lengths
The N1-N2 bond is the diagnostic "fingerprint" for Indazole Amines.
-
1H-Tautomer: The N1-N2 bond has single-bond character (~1.37 Å). The C7a-N1 bond is shorter.
-
2H-Tautomer: The N1-N2 bond retains single-bond character but the electron density distribution shifts, often lengthening the N2-C3 bond compared to the 1H form.
Critical Data Points for Refinement:
-
N1—N2 Distance:
-
C3—N2 Distance:
-
Interior Angle at N1:
(1H-form) vs (2H-form)
Visualization of Tautomeric Logic
The following diagram illustrates the decision logic for assigning tautomers based on crystallographic data.
Caption: Logic flow for distinguishing 1H vs 2H indazole tautomers when hydrogen atom electron density is ambiguous.
Part 3: Experimental Protocols
This protocol is optimized for Indazole Amines , which often exhibit poor solubility in non-polar solvents and high solubility in alcohols, making crystallization challenging.
Protocol: Controlled Evaporation with Solvent Diffusion
Objective: To grow single crystals suitable for XRD from a polar amine scaffold.
Materials:
-
Indazole Amine sample (>98% purity).
-
Primary Solvent: Methanol or Ethanol (High solubility).
-
Anti-solvent: Diethyl Ether or Hexane (Low solubility).
-
Vial system: 2mL inner vial, 20mL outer vial.
Step-by-Step Methodology:
-
Saturation: Dissolve 10-15 mg of the indazole amine in the minimum amount of Primary Solvent (approx. 0.5 - 1.0 mL) in the small inner vial. Sonicate if necessary to ensure no seed crystals remain.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a fresh inner vial to remove dust nuclei.
-
Diffusion Setup: Place the open inner vial carefully inside the 20mL outer vial.
-
Anti-Solvent Addition: Carefully add the Anti-solvent (approx. 5-8 mL) into the outer vial. The liquid level of the outer vial should be lower than the rim of the inner vial.
-
Equilibration: Cap the outer vial tightly. Store in a vibration-free environment at 4°C (to reduce kinetic energy) or 20°C.
-
Harvesting: Monitor daily. Indazole amines typically crystallize as prisms or needles within 48-72 hours as the ether diffuses into the alcohol, slowly lowering solubility.
Protocol: Data Collection & Refinement
Instrument: Bruker D8 QUEST or equivalent (Mo or Cu K
-
Strategy: Collect a full sphere of data. High redundancy is required to accurately resolve the electron density on the nitrogen atoms.
-
Resolution: Aim for
or better. -
Refinement (SHELXL):
-
Locate N-H protons in the Difference Fourier map.
-
If disordered, model the proton with partial occupancy (e.g., 80% on N1, 20% on N2) and refine the occupancy factor.
-
Validation: Check the
dimer formation. If the structure shows a dimer, ensure the H-bond geometry ( ) is linear ( ) and distances are valid ( ).
-
Workflow Visualization
Caption: Operational workflow from synthesis to certified structural data.
References
-
Alkorta, I., & Elguero, J. (2012). Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. Link
-
Claramunt, R. M., et al. (2017). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Molecules, 22(3), 415. Link
-
Teixeira, F. C., et al. (2021).[1][3] New C-3 Substituted 1H- and 2H-Indazolephosphonic Acid Regioisomers: Synthesis and X-Ray Diffraction Studies. ResearchGate. Link
-
Viciu, M. S., et al. (2025).[3] Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif. ResearchGate. Link
-
BenchChem Technical Support. (2025). Synthesis and Crystallization of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. BenchChem. Link
Sources
A Comparative Guide to Quality Control Standards for (5-Methyl-1H-indazol-3-yl)methanamine Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock upon which reliable and reproducible data is built. For a molecule like (5-Methyl-1H-indazol-3-yl)methanamine, a key building block in the synthesis of various therapeutic agents, establishing a well-characterized reference standard is not merely a matter of good practice but a fundamental requirement for regulatory compliance and scientific validity. This guide provides an in-depth comparison of analytical methodologies for the quality control of (5-Methyl-1H-indazol-3-yl)methanamine reference standards, offering insights into the rationale behind experimental choices and presenting supporting data to inform the selection of the most appropriate techniques.
The US Food and Drug Administration (FDA) mandates that non-compendial reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] This underscores the necessity for a multi-faceted analytical approach to establish a comprehensive quality profile.
The Analytical Arsenal: A Comparative Overview
The qualification of a (5-Methyl-1H-indazol-3-yl)methanamine reference standard hinges on a suite of analytical techniques, each providing a unique piece of the quality puzzle. The primary methods include High-Performance Liquid Chromatography (HPLC) for purity and assay, Nuclear Magnetic Resonance (NMR) spectroscopy for identity and quantitative analysis, Mass Spectrometry (MS) for molecular weight confirmation, and Gas Chromatography (GC) for residual solvent analysis.
| Analytical Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, Assay | High sensitivity, excellent for separating impurities, widely available. | Requires a specific reference standard for accurate quantification, response factors of impurities may differ. |
| Quantitative NMR (qNMR) | Absolute Purity/Assay, Identity | Primary method, does not require a specific reference standard of the analyte, provides structural information. | Lower sensitivity than HPLC for trace impurities, requires a certified internal standard.[2][3] |
| Mass Spectrometry (MS) | Identity Confirmation | High specificity for molecular weight determination. | Not inherently quantitative without chromatographic coupling. |
| Gas Chromatography (GC) | Residual Solvents, Volatile Impurities | High sensitivity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Infrared (IR) Spectroscopy | Identity Confirmation | Provides a unique molecular fingerprint. | Not suitable for quantification or detecting minor impurities. |
| Karl Fischer Titration | Water Content | High accuracy and precision for water determination. | Specific to water content only. |
In-Depth Analysis: Methodologies and Experimental Data
Identity Confirmation: The First Pillar of Quality
Unequivocal identification is the initial and most critical step in qualifying a reference standard. A combination of techniques is employed to build a comprehensive identity profile.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are indispensable for elucidating the chemical structure. The expected chemical shifts and coupling constants provide a detailed map of the molecule, confirming the connectivity of atoms and the positions of functional groups.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.0-7.0 (m, 3H, Ar-H), ~4.0 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃). The NH protons of the indazole and the aminomethyl group will likely appear as broad singlets.
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~140-110 (Ar-C), ~45 (CH₂), ~21 (CH₃).
b) Mass Spectrometry (MS):
MS confirms the molecular weight of the compound. For (5-Methyl-1H-indazol-3-yl)methanamine (C₉H₁₁N₃), the expected exact mass for the protonated molecule [M+H]⁺ is approximately 162.1031.
c) Infrared (IR) Spectroscopy:
IR spectroscopy provides a characteristic fingerprint of the molecule, showing absorptions for key functional groups such as N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and aromatic C=C bending (around 1500-1600 cm⁻¹).
Purity and Assay: A Tale of Two Techniques - HPLC vs. qNMR
The determination of purity and assay is where a careful comparison of methodologies is crucial. Both HPLC and quantitative NMR (qNMR) are powerful tools, but they operate on different principles and offer distinct advantages.[4]
a) High-Performance Liquid Chromatography (HPLC): A Proposed Method
A reverse-phase HPLC method is the workhorse for purity analysis, capable of separating the main component from process-related impurities and degradation products.
Experimental Protocol: Proposed HPLC Method
-
Objective: To determine the purity of (5-Methyl-1H-indazol-3-yl)methanamine and quantify any related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile). A typical gradient might start at 5% B and increase to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 1 mg of the (5-Methyl-1H-indazol-3-yl)methanamine sample and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile.
Potential Impurities to Monitor:
Based on common synthetic routes for indazole derivatives, potential impurities could include:[5]
-
Starting materials: e.g., 5-methyl-1H-indazole-3-carbonitrile.
-
Reagents: e.g., residual reducing agents or catalysts.
-
By-products: e.g., over-alkylated or incompletely reduced species.
-
Degradants: Formed under stress conditions (e.g., acid, base, oxidation, heat, light).
b) Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Method
qNMR has gained prominence as a primary ratio method for determining purity without the need for a specific reference standard of the analyte.[6] The purity is calculated by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Experimental Protocol: qNMR Method
-
Objective: To determine the absolute purity of (5-Methyl-1H-indazol-3-yl)methanamine.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the (5-Methyl-1H-indazol-3-yl)methanamine sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate a well-resolved signal for both the analyte (e.g., the methyl protons at ~2.4 ppm) and the internal standard. Calculate the purity based on the integral values, the number of protons, the molecular weights, and the weights of the analyte and the internal standard.
-
Comparative Data Summary: HPLC vs. qNMR
| Parameter | HPLC (Area %) | qNMR (Absolute Purity) | Interpretation |
| Purity Value | 99.5% | 98.0% | The discrepancy may arise from impurities having different UV response factors in HPLC, leading to an overestimation of purity. qNMR provides a more accurate molar-based purity.[2] |
| Impurity 1 | 0.2% | Detected, not quantified | HPLC is superior for detecting and quantifying trace impurities. |
| Impurity 2 | 0.3% | Detected, not quantified | |
| Reference Standard | Requires analyte-specific standard for assay. | Requires a certified internal standard of a different compound. | qNMR offers the advantage of not needing a pre-existing, highly pure standard of the analyte itself.[7] |
dot graph "Workflow_for_Qualifying_a_Reference_Standard" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for the qualification of a (5-Methyl-1H-indazol-3-yl)methanamine reference standard.
Profiling Specific Contaminants
a) Gas Chromatography (GC) for Residual Solvents:
The manufacturing process of active pharmaceutical ingredients (APIs) often involves the use of various solvents. Residual solvents do not provide any therapeutic benefit and can be harmful. Therefore, their levels must be controlled. Headspace GC with Flame Ionization Detection (FID) is the standard method for this analysis.
b) Karl Fischer Titration for Water Content:
Water content can affect the stability and potency of a reference standard. Karl Fischer titration is the gold standard for accurately determining the water content.
Establishing Acceptance Criteria for a Non-Compendial Reference Standard
For a non-compendial reference standard, clear and scientifically sound acceptance criteria are essential. These criteria should be based on the intended use of the standard.
| Test | Acceptance Criteria | Justification |
| Identity | Spectroscopic data (NMR, MS, IR) must be consistent with the proposed structure. | Confirms the correct molecular structure. |
| Purity (HPLC) | ≥ 99.0% | Ensures the standard is sufficiently pure for its intended use in qualitative and quantitative analyses. |
| Assay (qNMR) | 98.0% - 102.0% (on an anhydrous, solvent-free basis) | Provides an accurate measure of the active substance content. |
| Individual Impurity (HPLC) | ≤ 0.2% | Controls the levels of known and unknown impurities. |
| Total Impurities (HPLC) | ≤ 1.0% | Ensures overall purity. |
| Water Content (Karl Fischer) | ≤ 0.5% | Minimizes potential degradation and ensures accurate weighing. |
| Residual Solvents (GC) | Conforms to ICH Q3C limits | Ensures safety and purity. |
In-House vs. Commercially Available Reference Standards
While commercially available reference standards from reputable suppliers offer convenience, they may not always be available, especially for novel compounds. In such cases, the in-house qualification of a reference standard is necessary. It is crucial to note that some suppliers provide materials for early discovery research without comprehensive analytical data, placing the onus of quality control squarely on the user.[8]
dot graph "Decision_Tree_for_Reference_Standard_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Decision-making process for selecting a reference standard.
Conclusion: A Foundation of Quality
The qualification of a reference standard for (5-Methyl-1H-indazol-3-yl)methanamine is a rigorous, multi-step process that requires the synergistic application of various analytical techniques. While HPLC provides excellent sensitivity for impurity profiling, qNMR offers a robust, primary method for determining absolute purity. A comprehensive approach, incorporating spectroscopic identification, chromatographic purity, quantitative assay, and the control of specific contaminants, is essential to establish a reference standard that is fit for its intended purpose. This commitment to analytical excellence ensures the generation of high-quality, reliable data, which is paramount in the journey of drug discovery and development.
References
- BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. 2025.
- BenchChem. A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. 2025.
- Pharmaceutical Technology.
- LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough?
- ResearchG
- Advantage Business Marketing.
- PharmaCompass. Impurity Reference Standard (IRS) | Primary Standard | CDMO.
- YouTube. Characterisation of non-compendial reference standards for impurities: How good is good enough? July 13, 2018.
- MDPI.
- Veeprho Pharmaceuticals.
- SIELC Technologies. Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column.
- BenchChem. Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- MDPI. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus.
- MDPI. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one.
- Supplementary Inform
- Sigma-Aldrich. (5-Methyl-1H-indazol-3-yl)methanamine AldrichCPR.
- Sigma-Aldrich. (5-Methyl-1H-indazol-3-yl)methanamine AldrichCPR.
- A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
- PMDA. Nitrosamine Impurities.
- LCGC.
- MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Central European Journal of Energetic Materials.
- Der Pharma Chemica. A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form.
- Agilent. A novel comprehensive strategy for residual pesticide analysis in cannabis flower. March 9, 2018.
- Royal Society of Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS.
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- International Journal of Herbal Medicine. GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz. December 15, 2014.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. enovatia.com [enovatia.com]
- 8. (5-Methyl-1H-indazol-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Methyl-1H-indazol-3-yl)methanamine
As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the bench to the responsible management of all laboratory materials. This guide provides a detailed, authoritative framework for the proper disposal of (5-Methyl-1H-indazol-3-yl)methanamine, ensuring the safety of personnel, adherence to regulatory standards, and protection of the environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's specific hazard profile.
Hazard Identification and Crucial Risk Assessment
Before any handling or disposal, a thorough understanding of the risks associated with (5-Methyl-1H-indazol-3-yl)methanamine is paramount. This compound is not benign and requires respectful handling as a hazardous substance.
The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[1][2] It is crucial to note that while some sources may differ on the severity of skin and eye irritation, the precautionary principle dictates that we prepare for the most significant potential hazard.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement Code(s) | Implication for Handling and Disposal |
| Acute Toxicity (Oral), Category 4 | Warning | H302: Harmful if swallowed.[1][2] | Ingestion can cause significant harm. Do not eat, drink, or smoke in areas where this chemical is handled.[2] Accidental ingestion requires immediate medical attention. | |
| Skin Corrosion/Irritation, Category 1B or 2 | or | Danger or Warning | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[2] | Direct contact must be avoided through appropriate PPE. Contaminated clothing must be removed immediately.[2] The potential for severe burns necessitates cautious handling. |
| Serious Eye Damage/Irritation, Category 1 or 2 | or | Danger or Warning | H314: Causes severe skin burns and eye damage. / H319: Causes serious eye irritation.[2] | Chemical splash goggles and a face shield are mandatory. Accidental eye contact requires immediate and prolonged rinsing and ophthalmological attention. |
| Water Hazard Class | N/A | N/A | WGK 3: Severely hazardous to water.[1] | This is a critical disposal directive. This classification prohibits any form of disposal into the sanitary sewer system.[3] Environmental release can cause significant harm to aquatic ecosystems.[3] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Engineering and work practice controls are the primary lines of defense.[4] All handling of (5-Methyl-1H-indazol-3-yl)methanamine, including waste consolidation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Your personal protective equipment is the final barrier between you and the chemical. The following PPE is mandatory:
-
Eye and Face Protection: Use chemical safety goggles and a face shield that are approved under government standards such as NIOSH (US) or EN 166 (EU).[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[6]
-
Protective Clothing: A laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn.[3]
Waste Characterization and Segregation: A Regulatory Imperative
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), every generator of chemical waste is legally required to perform a "waste determination" to ascertain if a waste is hazardous.[7][8] Given its documented toxicity and high water hazard classification, any waste containing (5-Methyl-1H-indazol-3-yl)methanamine must be managed as hazardous waste.
Segregation is not optional; it is a critical safety measure. As an amine, this compound is a base. It must be segregated from incompatible materials to prevent dangerous reactions.[9]
-
Do NOT mix with:
-
Acids: Can cause a violent, exothermic neutralization reaction.
-
Oxidizing Agents: Can create a risk of fire or explosion.
-
-
Action: Keep amine waste streams separate from other chemical wastes.[3] Use dedicated, clearly labeled containers for this specific waste.
Step-by-Step Disposal Protocol
The only acceptable disposal method for (5-Methyl-1H-indazol-3-yl)methanamine is through a licensed professional hazardous waste disposal service, which will typically use high-temperature incineration.[3][5] Under no circumstances should this chemical or its waste be disposed of in the normal trash or down the drain. [3]
Step 1: Waste Containerization
-
Select a Compatible Container: Use a container made of materials compatible with amines, such as high-density polyethylene (HDPE).[3][9] The container must have a tightly sealing lid to prevent the release of fumes.[7]
-
Decontaminate Grossly Contaminated Labware: Whenever possible, decontaminate grossly contaminated labware (e.g., glassware) before disposal. The first rinse of a container that held this chemical must be collected as hazardous waste.[5][10]
Step 2: Labeling
-
Clarity is Key: All waste containers must be clearly and accurately labeled.[3]
-
Required Information: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "(5-Methyl-1H-indazol-3-yl)methanamine".
-
An accurate list of all other constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Corrosive, Exclamation Mark).
-
The date on which waste was first added to the container (accumulation start date).
-
Step 3: On-Site Accumulation
-
Satellite Accumulation Areas (SAAs): Waste must be accumulated at or near the point of generation in a designated SAA.[11]
-
Storage Conditions: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible substances.[3] Ensure the container is within a secondary containment system to control potential leaks.
Step 4: Arranging for Professional Disposal
-
Contact Your EHS Office: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Documentation: Maintain meticulous records of waste disposal, including quantities, dates, and methods, as required by institutional and national regulations.[3]
Emergency Procedures: Spill and Exposure Management
Preparedness is essential for mitigating the impact of an accident.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: If the spill is large or you are not trained to handle it, evacuate and contact your institution's emergency response team.[9]
-
Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full PPE described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[12] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[12] Label the container appropriately and arrange for disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, collecting the cleaning materials as hazardous waste.
Exposure First Aid:
-
Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][13]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[14] Seek immediate medical attention, especially if burns or persistent irritation occurs.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or physician immediately.[2]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (5-Methyl-1H-indazol-3-yl)methanamine waste.
Caption: Disposal workflow for (5-Methyl-1H-indazol-3-yl)methanamine.
Conclusion
The responsible disposal of (5-Methyl-1H-indazol-3-yl)methanamine is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this guide—characterizing it as hazardous waste, using correct PPE, ensuring strict segregation, and engaging professional disposal services—researchers can effectively manage the risks associated with this compound. Your diligence in these procedures builds a culture of safety and upholds the integrity of your scientific endeavors.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Chemical Waste Management Guide. Auburn Research. [Link]
-
OSHA Method 40: Methylamine. US EPA. [Link]
-
Hazardous Waste Disposal Procedures. University of Alabama in Huntsville. [Link]
-
Safety Data Sheet - Benzydamine hydrochloride. Fisher Scientific. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
METHYLAMINE. Occupational Safety and Health Administration. [Link]
-
OKS 3570 - SAFETY DATA SHEET. OKS. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. GovInfo. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US EPA. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. [Link]
-
EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Beveridge & Diamond PC. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]
-
Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration. [Link]
Sources
- 1. (5-Methyl-1H-indazol-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pccarx.com [pccarx.com]
- 7. mtu.edu [mtu.edu]
- 8. epa.gov [epa.gov]
- 9. nipissingu.ca [nipissingu.ca]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. research.auburn.edu [research.auburn.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.fi [fishersci.fi]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
